Product packaging for Bortezomib trimer-d15(Cat. No.:)

Bortezomib trimer-d15

Cat. No.: B10814803
M. Wt: 1113.8 g/mol
InChI Key: YVBHFXUJMLXLKP-AIXSHOBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bortezomib trimer-d15 is a deuterium-labeled analog of the Bortezomib trimer, provided as a high-purity chemical reference standard . It is intended for analytical purposes in pharmaceutical research and development, specifically for applications such as Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . This compound serves to ensure traceability and compliance with stringent regulatory and pharmacopeial guidelines (such as those from the USP and EP) . The parent compound, Bortezomib, is a first-in-class proteasome inhibitor and an established anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma . Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit within the 20S core particle . By disrupting the ubiquitin-proteasome pathway, Bortezomib leads to the accumulation of proteins, cell cycle arrest, and the induction of apoptosis in malignant cells . The trimer form is a known entity related to the active pharmaceutical ingredient (API) Bortezomib . The deuterated form (d15) is particularly valuable in mass spectrometry-based assays, where it acts as an internal standard for the precise and accurate quantification of the Bortezomib trimer in complex samples, thereby improving the reliability of analytical data. This product is offered for research purposes only and is strictly not for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H69B3N12O9 B10814803 Bortezomib trimer-d15

Properties

Molecular Formula

C57H69B3N12O9

Molecular Weight

1113.8 g/mol

IUPAC Name

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D

InChI Key

YVBHFXUJMLXLKP-AIXSHOBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H]

Canonical SMILES

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bortezomib Trimer-d15: Chemical Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of Bortezomib trimer-d15. This deuterated analog of the proteasome inhibitor Bortezomib serves as a critical internal standard for pharmacokinetic and metabolic studies.

Chemical Structure and Properties

This compound is the deuterated, trimeric boroxine form of the dipeptide boronic acid analog, Bortezomib. In its solid, lyophilized state, it exists as a stable trimer.[1][2] However, upon dissolution in aqueous solutions, it readily converts to the monomeric boronic acid, the biologically active form.[1][2] The deuterium labeling on the phenyl rings makes it suitable for use as an internal standard in mass spectrometry-based quantification of Bortezomib.[1][2]

The chemical structure of this compound is depicted below:

IUPAC Name: N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅₇H₅₄D₁₅B₃N₁₂O₉[1]
Molecular Weight 1113.8 g/mol [1][3]
Exact Mass 1113.6531135 Da[3]
Appearance White to light brown hygroscopic crystalline powder[4]
Solubility Soluble in DMSO and Methanol[1]
Storage Store at -20°C[1]
Stability ≥ 4 years at -20°CCayman Chemical

Note on Analytical Data: Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are batch-specific and should be obtained from the certificate of analysis provided by the supplier. A European Medicines Agency (EMA) public assessment report confirms that the structure of the non-deuterated trimer is confirmed by IR, ¹H and ¹³C NMR, UV, and mass spectrometry.[4]

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

Bortezomib's primary mechanism of action involves the potent and reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[5] The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.

Bortezomib primarily inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[1][2] This inhibition prevents the degradation of pro-apoptotic factors and the inhibitor of NF-κB, IκBα. The stabilization of IκBα sequesters the NF-κB (p50/p65) complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes. This disruption of cellular homeostasis ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Bortezomib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Degrades Pro_apoptotic Pro-apoptotic Proteins Proteasome->Pro_apoptotic Degrades IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB Sequesters NFkB_complex NF-κB (p50/p65) NFkB_complex->IkBa_NFkB Sequesters NFkB_translocated NF-κB (p50/p65) IkBa_NFkB->NFkB_translocated Translocation (Blocked by IκBα) Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induces DNA DNA NFkB_translocated->DNA Binds Anti_apoptotic Anti-apoptotic Gene Transcription DNA->Anti_apoptotic Promotes Cell_Survival Cell Survival & Proliferation Anti_apoptotic->Cell_Survival Leads to

Caption: Bortezomib's inhibition of the proteasome leads to apoptosis.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative, multi-step synthesis protocol for Bortezomib, adapted from patented chemical processes, with modifications for the incorporation of deuterium. This protocol is for informational purposes and should be adapted and optimized by qualified chemists. The synthesis of the deuterated L-phenylalanine starting material is a prerequisite.

Disclaimer: This is a representative synthetic scheme and has not been optimized. The handling of all reagents and intermediates should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • Coupling of N-(tert-butoxycarbonyl)-L-phenylalanine-d5 with (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethyl-hexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine:

    • Dissolve N-(tert-butoxycarbonyl)-L-phenylalanine-d5 and a suitable coupling agent (e.g., TBTU) in an appropriate aprotic solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) and the aminoboronate component.

    • Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

    • Perform an aqueous workup and purify the resulting Boc-protected dipeptide boronate ester by chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., ethyl acetate).

    • Add a strong acid (e.g., HCl in dioxane) and stir at room temperature.

    • Monitor the reaction for the removal of the Boc protecting group.

    • Isolate the resulting amine salt by filtration or evaporation.

  • Coupling with Pyrazine-2-carboxylic Acid:

    • Dissolve the amine salt and pyrazine-2-carboxylic acid in an aprotic solvent.

    • Add a coupling agent (e.g., TBTU) and a base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting pinanediol ester of Bortezomib-d15 by standard procedures.

  • Deprotection and Trimerization:

    • Perform a transesterification reaction by treating the pinanediol ester with isobutylboronic acid in a biphasic system of a nonpolar organic solvent (e.g., hexane) and an acidic aqueous solution.

    • Separate the organic layer, basify, and concentrate to yield the Bortezomib-d15 monomer.

    • Crystallization from an anhydrous aprotic solvent (e.g., ethyl acetate) will yield the trimeric boroxine form, this compound.

Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • Dilute the cell lysate to a working concentration in assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS).

    • Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the diluted lysate.

    • Incubate the reaction at 37°C.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

    • The rate of increase in fluorescence is proportional to the proteasome activity.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of Bortezomib on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Bortezomib (or this compound, which will convert to the active monomer in the aqueous culture medium). Include a vehicle-only control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating a potential proteasome inhibitor and the logical relationship of its effects on the cell.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Proteasome_Assay Proteasome Activity Assay Treatment Treatment with Bortezomib Cell_Culture Cell Culture (e.g., Myeloma cells) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis IC50 Determination Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Protein Expression Levels

Caption: A typical experimental workflow for evaluating Bortezomib's effects.

Logical_Relationship Bortezomib Bortezomib Treatment Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome_Inhibition->Protein_Accumulation NFkB_Inhibition NF-κB Pathway Inhibition Proteasome_Inhibition->NFkB_Inhibition ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest Protein_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The logical cascade of cellular events following Bortezomib treatment.

References

The Core Mechanism of Action of Bortezomib Trimer-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib trimer-d15 is a deuterated, trimeric boroxine form of the proteasome inhibitor Bortezomib. In its solid, lyophilized state, Bortezomib exists as this cyclic anhydride trimer. Upon reconstitution and in an aqueous physiological environment, it rapidly hydrolyzes to its active monomeric boronic acid form. The "d15" designation indicates that the compound has been deuterated, a process of replacing hydrogen atoms with their heavier isotope, deuterium. This isotopic substitution is primarily employed to modify the pharmacokinetic profile of a drug, potentially affecting its metabolism and extending its half-life, but it does not alter the fundamental mechanism of action. Therefore, the biological activity of this compound is identical to that of Bortezomib.

Bortezomib is a pioneering therapeutic agent that reversibly inhibits the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. By disrupting this pathway, Bortezomib triggers a cascade of events within cancer cells, leading to cell cycle arrest and apoptosis. This document provides an in-depth exploration of the core mechanism of action of Bortezomib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Efficacy of Bortezomib

The following tables summarize the quantitative data on the efficacy of Bortezomib in preclinical and clinical settings.

Table 1: Preclinical Activity of Bortezomib

ParameterValueCell Line/SystemReference
Proteasome Inhibition
Ki (20S proteasome)0.6 nM
IC50 (Chymotrypsin-like activity)Median ~10 nMMyeloma cell lines
IC50 (Caspase-like activity)Median ~200 nMMyeloma cell lines
IC50 (Trypsin-like activity)Median >2000 nMMyeloma cell lines
Cytotoxicity (IC50/EC50)
NCI 60-cell line panel (average)7 nM
PC-3 (prostate cancer)100 nM (24h), 20 nM (48h)
B-cell lymphoma cell lines6 nM - 25 nM (72h)
Breast cancer cell lines5 nM - 1 µM (72h)
Ewing's sarcoma cell lines20 - 50 nM
B16F10 (melanoma)2.46 nM

Table 2: Clinical Efficacy of Bortezomib in Mantle Cell Lymphoma (MCL)

Study/ParameterValuePatient PopulationReference
PINNACLE Study (Relapsed/Refractory MCL)
Overall Response Rate (ORR)31%155 patients
Complete Response (CR + CRu)8%
Median Duration of Response (DOR)9.3 months
Median Time to Progression (TTP)6.7 months
Median Overall Survival (OS)23.5 months
Phase III Study (Previously Untreated MCL)
Improvement in Progression-Free Survival (PFS)59% (vs. R-CHOP)487 patients

Table 3: Clinical Efficacy of Bortezomib in Multiple Myeloma (MM)

Study/ParameterValuePatient PopulationReference
APEX Trial (Relapsed MM)
Median Time to Progression (TTP)6.22 months
Phase II (Newly Diagnosed MM)
Objective Response Rate (ORR)To be determined (at least 27/60 for promising result)60 patients
Systematic Review (Relapsed/Refractory MM)
Improved Overall Survival (vs. dexamethasone)p = 0.03
Systematic Review (Previously Untreated MM)
Improved Time to Progression (vs. non-bortezomib regimen)p < 0.001

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action of Bortezomib is the potent and reversible inhibition of the 26S proteasome. This large, multi-catalytic protease complex is a cornerstone of the ubiquitin-proteasome pathway, which is responsible for the degradation of the majority of intracellular proteins. By targeting the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core, Bortezomib prevents the degradation of numerous regulatory proteins. This disruption of protein homeostasis has several downstream consequences that collectively contribute to its anti-cancer effects.

Inhibition of the NF-κB Signaling Pathway

A key consequence of proteasome inhibition by Bortezomib is the stabilization of the inhibitor of κB (IκB). In many cancer cells, the transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively active and promotes cell survival, proliferation, and angiogenesis by upregulating the expression of anti-apoptotic genes. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, Bortezomib sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling. However, it is noteworthy that in some contexts, Bortezomib has been observed to paradoxically activate the canonical NF-κB pathway, suggesting that its cytotoxic effects are not solely attributable to NF-κB inhibition.

Induction of Apoptosis

The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a central mechanism by which Bortezomib induces programmed cell death. Bortezomib treatment leads to the stabilization of several key regulators of apoptosis:

  • p53: The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, is stabilized, leading to the transcriptional activation of pro-apoptotic genes.

  • Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Noxa) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is shifted towards apoptosis. Bortezomib can upregulate the expression of pro-apoptotic members and prevent the degradation of others.

  • Caspase Activation: The accumulation of pro-apoptotic signals ultimately converges on the activation of the caspase cascade, leading to the execution of apoptosis. Bortezomib has been shown to induce the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).

Cell Cycle Arrest

Bortezomib induces cell cycle arrest, primarily at the G2-M transition, by preventing the degradation of key cell cycle regulatory proteins, such as cyclin-dependent kinase inhibitors (e.g., p21, p27). The accumulation of these proteins halts the progression of the cell cycle, preventing cancer cell proliferation.

Mandatory Visualizations

Bortezomib_Mechanism_of_Action cluster_proteasome Proteasome Inhibition cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IκB IκB Proteasome->IκB Degrades ProApoptotic Pro-apoptotic Proteins (e.g., p53, Bax, Noxa) Proteasome->ProApoptotic Degrades CDK_Inhibitors CDK Inhibitors (e.g., p21, p27) Proteasome->CDK_Inhibitors Degrades NFκB NF-κB IκB->NFκB Inhibits NFκB_nucleus NF-κB (active) NFκB->NFκB_nucleus Translocation ProSurvival Pro-survival Genes NFκB_nucleus->ProSurvival Transcription Apoptosis Apoptosis ProApoptotic->Apoptosis CellCycleArrest G2-M Arrest CDK_Inhibitors->CellCycleArrest

Caption: Bortezomib inhibits the 26S proteasome, leading to multiple downstream effects.

NFkB_Pathway_Inhibition Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IκB_degradation IκB Degradation Proteasome->IκB_degradation Mediates NFκB_translocation NF-κB Nuclear Translocation IκB_degradation->NFκB_translocation Allows NFκB_complex IκB-NF-κB Complex NFκB_complex->IκB_degradation Leads to Gene_transcription Pro-survival Gene Transcription NFκB_translocation->Gene_transcription Induces Cell_survival Cell Survival & Proliferation Gene_transcription->Cell_survival Promotes Apoptosis_Induction_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Pro_apoptotic_accumulation Accumulation of Pro-apoptotic Proteins (p53, Bax, Noxa) Proteasome->Pro_apoptotic_accumulation Prevents Degradation Mitochondrial_pathway Mitochondrial Pathway Activation Pro_apoptotic_accumulation->Mitochondrial_pathway Triggers Caspase9_activation Caspase-9 Activation Mitochondrial_pathway->Caspase9_activation Leads to Caspase3_activation Caspase-3 Activation Caspase9_activation->Caspase3_activation Activates Apoptosis Apoptosis Caspase3_activation->Apoptosis Executes

Isotopic Labeling of Bortezomib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Significance, and Application in Drug Development

Bortezomib, a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action, centered on the inhibition of the 26S proteasome, disrupts cellular protein homeostasis, leading to apoptosis in cancer cells.[1] To further elucidate its pharmacokinetics, metabolism, and mechanism of action, isotopically labeled versions of Bortezomib have become indispensable tools for researchers. This technical guide provides a comprehensive overview of the isotopic labeling of Bortezomib, its significance in drug development, and detailed insights into its biological pathways.

Significance of Isotopic Labeling

Isotopic labeling of pharmaceuticals like Bortezomib, by replacing certain atoms with their isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C or ¹⁴C), offers several advantages in research and development:

  • Metabolism and Pharmacokinetic Studies (ADME): Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies.[2][3] These studies are crucial for understanding a drug's fate in the body and are a key component of regulatory submissions.

  • Internal Standards for Bioanalysis: Stable isotope-labeled (SIL) compounds, such as deuterium-labeled Bortezomib, serve as ideal internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] They exhibit similar chemical and physical properties to the unlabeled drug, allowing for accurate quantification in complex biological matrices.

  • Mechanistic Studies: Isotopic labeling can be used to trace the metabolic fate of a drug and identify its metabolites. This information is vital for understanding potential drug-drug interactions and off-target effects.

  • Therapeutic Applications: Enrichment with specific isotopes can also confer therapeutic properties. For instance, ¹⁰B-enriched Bortezomib is being investigated for its potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.

Synthesis and Characterization of Isotopically Labeled Bortezomib

The synthesis of Bortezomib can be achieved through convergent or linear approaches.[6] The convergent synthesis, which involves coupling key intermediates, is often preferred due to its efficiency.[6] While detailed experimental protocols for the synthesis of various isotopically labeled Bortezomib analogues are often proprietary, the following sections outline the general strategies and available data.

Deuterium-Labeled Bortezomib ([²H]Bortezomib)

Deuterium-labeled Bortezomib, particularly Bortezomib-D3, is commonly used as an internal standard in LC-MS/MS assays for pharmacokinetic studies.[4] The synthesis involves introducing deuterium atoms at specific, non-exchangeable positions in the molecule.

Experimental Protocol (General Approach):

A common strategy for deuterium labeling involves the use of deuterated reagents at a specific step in the synthesis. For example, a deuterated reducing agent could be used to introduce deuterium atoms into one of the precursor molecules. The final steps would then follow the established synthesis route for unlabeled Bortezomib.[6][7]

Quantitative Data:

ParameterValueReference
Analyte Bortezomib[4]
Internal Standard Bortezomib-D3[4]
Mass Transition (Bortezomib) m/z 367.3 → 226.3[4]
Mass Transition (Bortezomib-D3) m/z 370.3 → 229.2[4]
Linearity Range 2 to 1000 ng/ml[4]
Average Extraction Recovery 82.71%[4]
Carbon-14 Labeled Bortezomib ([¹⁴C]Bortezomib)

[¹⁴C]Bortezomib is a crucial tool for ADME studies, allowing for the sensitive and accurate tracking of the drug and its metabolites in vivo.[2][3] The synthesis of ¹⁴C-labeled compounds typically involves introducing the ¹⁴C isotope at a late stage to maximize efficiency and minimize the handling of radioactive materials.

Experimental Protocol (Conceptual):

The synthesis would likely involve a commercially available ¹⁴C-labeled precursor, such as a ¹⁴C-labeled amino acid, which would then be incorporated into the Bortezomib structure using established synthetic methodologies.[6] The final product would be purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.

Quantitative Data:

ParameterTypical Value
Specific Activity > 50 mCi/mmol
Radiochemical Purity > 98%
Boron-10 Enriched Bortezomib ([¹⁰B]Bortezomib)

Bortezomib naturally contains boron isotopes, primarily ¹¹B and ¹⁰B. For BNCT applications, Bortezomib is enriched with the ¹⁰B isotope. This involves using a ¹⁰B-enriched starting material, such as ¹⁰B-boric acid, in the synthesis of the boronic acid precursor.

Mechanism of Action and Associated Signaling Pathways

Bortezomib's primary mechanism of action is the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1] This inhibition disrupts multiple signaling cascades within the cancer cell, ultimately leading to apoptosis.

The Ubiquitin-Proteasome Pathway and Bortezomib Inhibition

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation. Proteins targeted for degradation are first tagged with ubiquitin molecules. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. Bortezomib specifically inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.

Bortezomib's Inhibition of the Proteasome Ubiquitinated_Protein Ubiquitinated Protein Proteasome_26S 26S Proteasome Ubiquitinated_Protein->Proteasome_26S Recognition Degraded_Peptides Degraded Peptides Proteasome_26S->Degraded_Peptides Degradation Bortezomib Bortezomib Bortezomib->Proteasome_26S Inhibition

Caption: Bortezomib inhibits the 26S proteasome.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth. Bortezomib inhibits the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and activating its target genes.[4][8]

Bortezomib's Effect on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB->IkB Bound Target_Genes Target Gene Transcription (Survival, Proliferation) NFkB->Target_Genes Translocation & Activation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: Bortezomib inhibits NF-κB activation.

Induction of the Unfolded Protein Response (UPR)

The accumulation of ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[6][9] While initially a pro-survival response, prolonged ER stress triggers apoptosis. Key players in the UPR include PERK, IRE1, and ATF6.

Bortezomib and the Unfolded Protein Response Bortezomib Bortezomib Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition Protein_Accumulation Accumulation of Misfolded Proteins Proteasome_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Bortezomib induces the UPR.

Activation of Apoptotic Pathways

Bortezomib induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Key events include the upregulation of the pro-apoptotic protein Noxa, the release of cytochrome c from mitochondria, and the activation of caspases.

Bortezomib-Induced Apoptosis Bortezomib Bortezomib Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition Noxa_upregulation Noxa Upregulation Proteasome_Inhibition->Noxa_upregulation Mitochondria Mitochondria Noxa_upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bortezomib triggers apoptosis.

Pharmacokinetics of Bortezomib

Bortezomib is administered intravenously or subcutaneously and exhibits a rapid distribution phase followed by a longer elimination phase.[12]

ParameterValue (IV Administration)Reference
Dose 1.0 mg/m² and 1.3 mg/m²
Mean Cmax (1.0 mg/m²) 57 ng/mL
Mean Cmax (1.3 mg/m²) 112 ng/mL
Mean Total Body Clearance (First Dose) 102 - 112 L/h
Mean Total Body Clearance (Repeat Dosing) 15 - 32 L/h
Mean Elimination Half-life (Repeat Dosing) 40 - 193 hours (1.0 mg/m²) and 76 - 108 hours (1.3 mg/m²)

Conclusion

Isotopic labeling of Bortezomib is a powerful and essential methodology for advancing our understanding of this important anticancer agent. From defining its metabolic fate and pharmacokinetic profile to its use as a critical tool in bioanalytical assays, isotopically labeled Bortezomib continues to be of high significance to researchers and drug development professionals. The intricate signaling pathways affected by Bortezomib highlight its multifaceted mechanism of action and provide a basis for the development of novel therapeutic strategies. This technical guide serves as a foundational resource for scientists working with and exploring the potential of isotopically labeled Bortezomib.

References

Bortezomib Trimer-d15 vs. Bortezomib Monomer: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bortezomib, a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma, is a potent and reversible proteasome inhibitor. In its solid, lyophilized state, bortezomib exists as a cyclic trimer boroxine. Upon reconstitution in an aqueous solution, this trimer rapidly equilibrates to its biologically active form: the monomeric boronic acid. The deuterated analog, bortezomib trimer-d15, is primarily utilized as an internal standard for pharmacokinetic and analytical studies using mass spectrometry.

This technical guide provides an in-depth comparison of the biological activities of the bortezomib monomer and, by extension, its trimeric precursor. It is widely understood that the biological effects of the bortezomib trimer are mediated through its conversion to the active monomer. Direct comparative studies quantifying the biological activity of the stable trimer-d15 versus the monomer are not available in the current scientific literature. The data presented herein pertains to the bortezomib monomer, which is the pharmacologically active species.

The Trimer-Monomer Equilibrium

Bortezomib is commercially supplied as a lyophilized powder, which exists as a stable, cyclic boroxine trimer. This trimeric form is a chemical anhydride of the boronic acid. When reconstituted with a saline solution for administration, the trimer undergoes hydrolysis to form the active bortezomib monomer. This equilibrium is crucial for the drug's activity, as only the monomer can bind to the active site of the proteasome.

G Bortezomib_Trimer Bortezomib Trimer (Boroxine Form - Solid State) Bortezomib_Monomer Bortezomib Monomer (Boronic Acid - Active Form) Bortezomib_Trimer->Bortezomib_Monomer Reconstitution (Aqueous Solution) Bortezomib_Monomer->Bortezomib_Trimer Equilibrium

Quantitative Biological Activity of Bortezomib Monomer

The biological activity of bortezomib is primarily defined by its ability to inhibit the proteasome and induce cytotoxicity in cancer cells. The following tables summarize key quantitative data from various studies.

Table 1: Proteasome Inhibition
ParameterValueCell/SystemReference
Ki (20S proteasome) 0.6 nMPurified 20S proteasome[1]
Proteasome Inhibition >75%Whole blood samples (in vivo)[2]
Table 2: Cytotoxicity (IC50 Values)
Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
Multiple Myeloma Cell Lines Multiple Myeloma3 - 20Not Specified
SK-BR-3 Breast Cancer~572[3]
BT-474 Breast Cancer~100072[3]
SCC-15 Head and Neck Cancer~1048[4]
FaDu Head and Neck Cancer~2548[4]

Experimental Protocols

20S Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

  • Bortezomib (monomer) solution

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of bortezomib in assay buffer.

  • In a microplate, add the bortezomib dilutions to the wells.

  • Add purified 20S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the rate of substrate cleavage and determine the inhibitory concentration (e.g., IC₅₀) or the inhibition constant (Kᵢ).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bortezomib_Dilution Prepare Bortezomib Serial Dilutions Add_BTZ Add Bortezomib to Plate Bortezomib_Dilution->Add_BTZ Add_Proteasome Add 20S Proteasome Add_BTZ->Add_Proteasome Incubate_1 Incubate (e.g., 15 min, 37°C) Add_Proteasome->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Determine_IC50_Ki Determine IC50 / Ki Calculate_Rate->Determine_IC50_Ki

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Bortezomib (monomer) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of bortezomib and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Bortezomib Seed_Cells->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Buffer Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (~570nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Signaling Pathways Affected by Bortezomib

Bortezomib's inhibition of the proteasome leads to the dysregulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active. Bortezomib inhibits the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.[5]

G Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Anti-apoptotic) Nucleus->Gene_Transcription Activates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

Unfolded Protein Response (UPR) and Apoptosis

Cancer cells, particularly multiple myeloma cells, produce large amounts of proteins and are thus highly reliant on the proteasome to clear misfolded or unfolded proteins. Bortezomib-induced proteasome inhibition leads to the accumulation of these proteins, causing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[6] Prolonged UPR activation triggers apoptosis through the upregulation of pro-apoptotic proteins like NOXA and the cleavage of anti-apoptotic proteins like Mcl-1.[7]

G Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits Unfolded_Proteins Accumulation of Unfolded Proteins Proteasome->Unfolded_Proteins Prevents Degradation ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR NOXA Upregulation of NOXA (Pro-apoptotic) UPR->NOXA Mcl1_Cleavage Cleavage of Mcl-1 (Anti-apoptotic) UPR->Mcl1_Cleavage Apoptosis Apoptosis NOXA->Apoptosis Mcl1_Cleavage->Apoptosis

Conclusion

Bortezomib's biological activity is attributed to its monomeric form, which effectively inhibits the 26S proteasome. The trimeric form, including the deuterated this compound, serves as a stable prodrug that readily converts to the active monomer in solution. The inhibition of the proteasome by bortezomib disrupts critical cellular processes, including the NF-κB signaling pathway and the unfolded protein response, ultimately leading to apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the field of drug development. Further studies directly comparing the kinetics and potency of the trimer and monomer forms could provide additional insights into the pharmacology of this important therapeutic agent.

References

Bortezomib Trimer-d15: A Technical Guide for Proteasome Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bortezomib and its deuterated analogue, Bortezomib trimer-d15, in the context of proteasome inhibition studies. Bortezomib is a potent and reversible proteasome inhibitor, and its deuterated form serves as a crucial internal standard for quantitative analysis.

Introduction to Bortezomib and Proteasome Inhibition

Bortezomib is a dipeptide boronic acid derivative that functions as a highly selective inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[1][2] By reversibly binding to the chymotrypsin-like active site on the β5 subunit of the 20S proteasome core, Bortezomib disrupts the normal protein degradation process.[3][4][5] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events including cell cycle arrest and apoptosis, making it an effective anti-cancer agent.[1][6][7]

In its solid, lyophilized state, Bortezomib exists as a stable trimeric boroxine.[2] Upon reconstitution in an aqueous solution, this trimer dissociates into the active monomeric boronic acid form. The deuterated version, this compound, is primarily utilized as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Bortezomib.

Quantitative Data: In Vitro Efficacy of Bortezomib

Cell Line TypeCell Line(s)IC50 (nM)Reference
Multiple MyelomaVarious3 - 20[8]
Non-Small Cell Lung CancerVarious5 - 83[9]

Mechanism of Action and Signaling Pathways

Bortezomib's primary mechanism of action involves the inhibition of the 26S proteasome, leading to the stabilization and accumulation of numerous intracellular proteins. This disruption of protein homeostasis affects multiple signaling pathways critical for cancer cell survival and proliferation.

One of the key pathways affected is the NF-κB signaling cascade.[6][10] By preventing the degradation of IκBα, an inhibitor of NF-κB, Bortezomib effectively blocks the pro-survival signals mediated by NF-κB.[10] Furthermore, the accumulation of pro-apoptotic proteins, such as NOXA, and tumor suppressors, like p53 and p27, contributes to the induction of apoptosis.[7][8]

Bortezomib_Mechanism Signaling Pathway of Bortezomib-Induced Apoptosis Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins degradation of IkBa IκBα Stabilization Ub_Proteins->IkBa Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., NOXA, p53, p27) Ub_Proteins->Pro_Apoptotic NFkB NF-κB Inhibition IkBa->NFkB inhibits Apoptosis Apoptosis NFkB->Apoptosis pro-survival signals blocked Pro_Apoptotic->Apoptosis induces

Bortezomib's mechanism leading to apoptosis.

Experimental Protocols

General Proteasome Activity Assay

This protocol provides a general framework for measuring the chymotrypsin-like activity of the proteasome in cell lysates, which can be adapted for studies involving this compound.

Materials:

  • Cells of interest

  • Bortezomib or Bortezomib-d15 solution of known concentration

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[11]

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Microplate fluorometer

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of Bortezomib or a vehicle control for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Proteasome Activity Measurement: a. In a microplate, add a standardized amount of protein lysate to the proteasome activity assay buffer. b. Add the fluorogenic substrate to initiate the reaction. c. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at 37°C.[11]

  • Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) and normalize it to the protein concentration. Compare the activity in Bortezomib-treated samples to the vehicle control to determine the extent of inhibition.

Synthesis of Bortezomib

The synthesis of Bortezomib is a multi-step process. One convergent approach involves the coupling of N-Boc-L-phenylalanine with a chiral boronic ester intermediate.[12] The Boc protecting group is then cleaved, followed by coupling with pyrazinecarboxylic acid.[12] Finally, the chiral auxiliary is removed via transesterification to yield Bortezomib, which is often isolated as its trimeric anhydride.[12] The synthesis of the deuterated analogue, Bortezomib-d15, would involve the use of deuterated L-phenylalanine in the initial steps.

Experimental Workflow for Proteasome Inhibition Studies

The following diagram outlines a typical workflow for investigating the effects of Bortezomib on proteasome activity and downstream cellular processes.

Experimental_Workflow Experimental Workflow for Proteasome Inhibition Studies cluster_in_vitro In Vitro Assays cluster_downstream Downstream Analysis Cell_Culture Cell Culture Treatment Treatment with Bortezomib/Bortezomib-d15 Cell_Culture->Treatment Proteasome_Assay Proteasome Activity Assay Treatment->Proteasome_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Western_Blot Western Blot (Ub-proteins, Apoptosis markers) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Proteasome_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Workflow for proteasome inhibition analysis.

Conclusion

Bortezomib is a cornerstone for studying the ubiquitin-proteasome system and serves as a vital therapeutic agent. This compound is an indispensable tool for the accurate quantification of the drug in various matrices. This guide provides a foundational understanding of the technical aspects required for utilizing these compounds in proteasome inhibition research. While the biological activity of the deuterated form is presumed to be equivalent to the parent compound, researchers should consider this as a variable in their experimental design.

References

Preliminary In Vitro Studies with Bortezomib Trimer-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the anticipated in vitro biological activity of Bortezomib trimer-d15. As a deuterated, trimeric anhydride form of Bortezomib, it is primarily intended for use as an internal standard in analytical applications. Direct in vitro studies on this compound are not extensively available in public literature. The following data and protocols are therefore based on the well-established in vitro profile of Bortezomib. It is presumed that upon reconstitution, this compound hydrolyzes to the active monomeric boronic acid, exhibiting a biological mechanism of action identical to that of Bortezomib.

Introduction

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a critical component of the ubiquitin-proteasome pathway (UPP) responsible for the degradation of intracellular proteins. By targeting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2] This mechanism has established Bortezomib as a cornerstone therapy for multiple myeloma and other hematological malignancies.[1] This guide summarizes key in vitro data and experimental methodologies relevant to the study of Bortezomib's biological effects.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

Bortezomib's primary molecular target is the 20S core of the 26S proteasome.[2] Specifically, it reversibly binds to the β5 subunit, which harbors the chymotrypsin-like proteolytic activity.[3] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. A key consequence is the stabilization of the inhibitor of kappa B (IκBα), which sequesters the transcription factor NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.[1][4] The accumulation of pro-apoptotic factors and cell cycle regulators (e.g., p53, p21, p27) further contributes to its cytotoxic effects.[4][5]

Bortezomib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein ATP Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibition IkB IκBα NFkB_complex IκBα-NF-κB Complex IkB->NFkB_complex NFkB_complex->Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription

Bortezomib's inhibition of the proteasome and NF-κB pathway.

Quantitative In Vitro Data

The cytotoxic and anti-proliferative effects of Bortezomib have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: Bortezomib IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
Ela-1Feline Injection Site Sarcoma4817.46
HamiltonFeline Injection Site Sarcoma4819.48
KaiserFeline Injection Site Sarcoma4821.38
PC-3Prostate Cancer4820
B16F10MelanomaNot Specified2.46
JurkatT-cell Acute Lymphoblastic LeukemiaNot Specified12
MOLT4T-cell Acute Lymphoblastic LeukemiaNot Specified4
CEMT-cell Acute Lymphoblastic LeukemiaNot Specified4
595Mouse Myeloma4822-32
589Mouse Myeloma4822-32
638Mouse Myeloma4822-32
Data compiled from multiple sources.[2][6][7][8][9]
Table 2: Proteasome Inhibition by Bortezomib in FISS Cell Lines
Cell LineBortezomib Conc. (nM)% Reduction in Proteasome Activity
Ela-1225.8%
852.3%
2090.9%
Kaiser220.1%
841.0%
2070.0%
Data from a study on Feline Injection Site Sarcoma (FISS) cell lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Bortezomib's in vitro effects.

Cell Viability (Cytotoxicity) Assay

This protocol determines the concentration of Bortezomib that inhibits cell viability. The MTT assay is a common colorimetric method.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.5 x 10⁴ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[11]

  • Drug Treatment: Treat cells with a serial dilution of Bortezomib (e.g., 0.1 nM to 50 nM) and a vehicle control (e.g., DMSO).[11][12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 550-570 nm using a microplate spectrophotometer.[11][13]

  • Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis.[2]

Apoptosis Assay via Flow Cytometry

This method quantifies the extent of apoptosis induced by Bortezomib using Annexin V and Propidium Iodide (PI) staining.

  • Treatment: Treat cells with Bortezomib at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Proteasome Activity Assay

This assay measures the inhibition of the proteasome's chymotrypsin-like activity in live cells.[6][14]

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with varying concentrations of Bortezomib for a specified duration (e.g., 1-15 hours).[6][15]

  • Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cells.[16]

  • Incubation: Incubate for 1-3 hours at 37°C to allow for substrate cleavage by active proteasomes.[6]

  • Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer (e.g., excitation ~380 nm, emission ~460 nm).[16]

  • Data Analysis: Calculate the percentage of proteasome inhibition relative to untreated control cells.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with Bortezomib (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis proteasome Proteasome Activity Assay incubate->proteasome calc_ic50 Calculate IC50 viability->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis determine_inhibition Determine % Inhibition proteasome->determine_inhibition end End: Characterize In Vitro Efficacy & Potency calc_ic50->end quant_apoptosis->end determine_inhibition->end

General workflow for in vitro testing of Bortezomib.

Apoptotic Signaling Pathway

Bortezomib triggers apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of pro-apoptotic proteins like p53, Bax, and Bak, coupled with the inhibition of NF-κB's anti-apoptotic signaling, leads to mitochondrial outer membrane permeabilization.[3] This releases cytochrome c, which activates a caspase cascade (caspase-9, caspase-3), ultimately leading to programmed cell death.[4][10]

Apoptosis_Pathway cluster_upstream Upstream Events cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome p53 p53 Accumulation Proteasome->p53 Degradation Blocked IkB IκBα Accumulation Proteasome->IkB Degradation Blocked Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito NFkB NF-κB Inhibition IkB->NFkB NFkB->Bax_Bak Anti-Apoptotic Signal Blocked CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Bortezomib Trimer-d15: An In-Depth Technical Guide for Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bortezomib trimer-d15, a critical research tool in the field of oncology. This document details its core applications, mechanism of action, and provides explicit experimental protocols for its use.

Introduction: Understanding Bortezomib and its Deuterated Analog

Bortezomib is a potent and reversible proteasome inhibitor, the first of its class to be approved for clinical use in treating multiple myeloma and mantle cell lymphoma.[1][2][3][4] It is a dipeptide boronic acid that primarily targets the chymotrypsin-like activity of the 26S proteasome.[5][6] This inhibition disrupts the degradation of intracellular proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4][7]

In its solid, lyophilized state, bortezomib exists as a trimeric boroxine.[5][6] However, upon reconstitution in an aqueous solution, it converts to its biologically active monomeric boronic acid form.[5][6][8]

This compound is a stable, deuterium-labeled version of the bortezomib trimer.[9][10] The key application of this isotopic analog is its use as an internal standard for the accurate quantification of bortezomib in biological matrices using mass spectrometry.[5] The deuterium labeling results in a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled bortezomib during analysis, while exhibiting nearly identical chemical and chromatographic behavior.[11][12]

Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

Bortezomib's primary mechanism of action is the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is crucial for the degradation of ubiquitinated proteins, which are involved in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[1][4][7]

By inhibiting the proteasome, bortezomib prevents the degradation of pro-apoptotic factors and tumor suppressor proteins. One of the key pathways affected is the NF-κB signaling cascade. Bortezomib blocks the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and promoting the transcription of genes involved in cell survival and proliferation.[2][7] The accumulation of these regulatory proteins disrupts cellular homeostasis and triggers programmed cell death.

Bortezomib_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome Pathway cluster_1 NF-κB Signaling Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides IkB_NFkB IκB-NF-κB Complex IkB_NFkB->Proteasome IκB Degradation NFkB NF-κB IkB_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Bortezomib Bortezomib Bortezomib->Proteasome Inhibition LC_MS_MS_Workflow Plasma_Sample Plasma Sample Add_IS Add Bortezomib-d3 (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Formic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE_Filtration SPE Filtration Centrifugation->SPE_Filtration LC_Separation LC Separation SPE_Filtration->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Proteasome_Activity_Assay Cell_Culture Cell Culture & Treatment (incl. Bortezomib control) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Assay_Setup Assay Setup in 96-well plate (Lysate + Assay Buffer) Protein_Quantification->Assay_Setup Substrate_Addition Add Fluorogenic Substrate (Suc-LLVY-AMC) Assay_Setup->Substrate_Addition Fluorescence_Measurement Fluorescence Measurement (Ex: 380nm, Em: 460nm) Substrate_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (% Inhibition) Fluorescence_Measurement->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Bortezomib Quantification Using Bortezomib Trimer-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a potent proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. Accurate quantification of bortezomib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantification of bortezomib in human plasma using Bortezomib trimer-d15 as an internal standard. In its solid, lyophilized form, bortezomib exists as a trimeric boroxine.[1][2] It is presumed that the this compound, upon reconstitution in an appropriate solvent, will dissociate into its monomeric Bortezomib-d5 form, which is the species that will be analyzed by LC-MS/MS. This protocol is based on established methods for bortezomib quantification using other deuterated internal standards.[3][4]

Experimental Protocols

Materials and Reagents
  • Bortezomib reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Ultrapure water

Stock and Working Solutions
  • Bortezomib Stock Solution (1 mg/mL): Accurately weigh and dissolve bortezomib in methanol.

  • Internal Standard Stock Solution (1 mg/mL of Bortezomib-d5 equivalent): Accurately weigh and dissolve this compound in methanol. Note: The concentration should be calculated based on the monomeric Bortezomib-d5 molecular weight.

  • Working Solutions: Prepare serial dilutions of the bortezomib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.2 to 20.0 ng/mL.[5] Prepare working solutions of the internal standard in methanol.

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate bortezomib working solution into the calibration and QC tubes. Add 10 µL of 50% methanol to the blank and unknown sample tubes.

  • Add 50 µL of the internal standard working solution (e.g., 5 µg/mL of Bortezomib-d5) to all tubes except the blank.[3]

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.[3]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.[3]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transitions See Table 2
Data Presentation

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.999
LLOQ (ng/mL) S/N > 100.2
Intra-day Precision (%CV) < 15%< 10.7%
Inter-day Precision (%CV) < 15%< 12.5%
Accuracy (%RE) ± 15%< 12.5%
Recovery (%) Consistent and reproducible87.3 - 100.2%
Matrix Effect (%) < 15%< 13.2%
(Data adapted from a representative study for bortezomib analysis)[5]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bortezomib385.2258.120
Bortezomib-d5390.2263.120
(Note: The m/z values for Bortezomib-d5 are predicted based on the structure and may require optimization.)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) spike_is Spike with this compound (IS) plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Bortezomib calibration_curve->quantification

Caption: Experimental workflow for the quantification of bortezomib in plasma.

Bortezomib Trimer to Monomer Dissociation

bortezomib_dissociation cluster_trimer In Solid State cluster_monomer In Solution trimer This compound (Boroxine Form) monomer 3 x Bortezomib-d5 Monomer (Boronic Acid Form) trimer->monomer Dissociation in Solvent

Caption: Dissociation of this compound into its monomeric form in solution.

References

Application Notes and Protocols for Bortezomib Trimer-d15 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bortezomib trimer-d15 as an internal standard in pharmacokinetic (PK) studies of Bortezomib. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant pharmacokinetic data and metabolic pathways.

Introduction

Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the 26S proteasome in mammalian cells, leading to cell cycle arrest and apoptosis.[2][3] In the solid state, Bortezomib exists as a trimeric boroxine, a cyclic anhydride of the boronic acid.[2][3][4]

Accurate quantification of Bortezomib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard is best practice for quantitative bioanalysis using LC-MS/MS, as it compensates for variability in sample preparation and matrix effects. This compound, a deuterated analog of the Bortezomib trimer with fifteen deuterium atoms on the phenyl rings of the phenylalanine moieties, serves as an ideal internal standard for such studies.[5][6]

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Bortezomib administered intravenously to patients with multiple myeloma. These values can be used as a reference for studies utilizing this compound for accurate quantification.

Table 1: Pharmacokinetic Parameters of Intravenous Bortezomib (1.3 mg/m²)

ParameterValueReference
Maximum Plasma Concentration (Cmax) 266 ± 77.5 ng/mL (Day 11)[7]
Area Under the Curve (AUClast) 230 ± 147 ng·h/mL[7]
Volume of Distribution (Vz) Not Assessable (due to protracted terminal phase)[7]
Systemic Clearance Not Assessable (due to protracted terminal phase)[7]
Half-life (t1/2) Not Assessable (due to protracted terminal phase)[7]

Table 2: Dose-Normalized Pharmacokinetic Parameters of Bortezomib in Patients with Varying Hepatic Function

Hepatic FunctionDose-Normalized AUC0-tlast (% of Normal)Reference
Normal 100%[8]
Mild Impairment No significant change[8]
Moderate Impairment ~160% (Day 8)[8]
Severe Impairment ~160% (Day 8)[8]

Experimental Protocols

Protocol 1: Quantification of Bortezomib in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the sensitive and selective quantification of Bortezomib in human plasma.

1. Materials and Reagents:

  • Bortezomib analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Captiva) or protein precipitation plates

2. Sample Preparation (Protein Precipitation Method):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Bortezomib: m/z 385.2 → 258.1

      • This compound (as monomer in solution): m/z 400.2 → 273.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

4. Data Analysis:

  • Quantify Bortezomib concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Bortezomib in the unknown samples by interpolating from the calibration curve.

Visualizations

Metabolic Pathway of Bortezomib

Bortezomib_Metabolism Bortezomib Bortezomib Oxidative_Deboronation Oxidative Deboronation Bortezomib->Oxidative_Deboronation Carbinolamide_Metabolites Carbinolamide Metabolites (M1, M2) Oxidative_Deboronation->Carbinolamide_Metabolites Further_Metabolism Further Metabolism Carbinolamide_Metabolites->Further_Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites Further_Metabolism->Hydroxylated_Metabolites Amide_Carboxylic_Acid Amide and Carboxylic Acid Metabolites Further_Metabolism->Amide_Carboxylic_Acid CYP_Enzymes CYP3A4, CYP2C19, CYP1A2, CYP2D6, CYP2C9 CYP_Enzymes->Oxidative_Deboronation Experimental_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase (100 µL) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Proteasome_Inhibition cluster_Cell Cancer Cell Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ubiquitinated_Proteins->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Apoptosis Apoptosis Proteasome->Apoptosis Prevents degradation of pro-apoptotic proteins Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

References

Application of Bortezomib Trimer-d15 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. In its solid state, Bortezomib exists as a trimeric boroxine, which, upon reconstitution, hydrolyzes to the active monomeric boronic acid. Understanding the metabolic fate of Bortezomib is crucial for optimizing its therapeutic use and managing drug-drug interactions. Bortezomib trimer-d15, a stable isotope-labeled internal standard, is a critical tool in the accurate quantification of Bortezomib and its metabolites in various biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for its use.

Bortezomib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C19, and CYP1A2 being the major contributors.[1][2] The principal metabolic pathway is oxidative deboronation, leading to the formation of pharmacologically inactive metabolites.[2][3] Accurate quantification of the parent drug and its metabolites is essential for characterizing its pharmacokinetic profile. Deuterated internal standards like this compound are preferred for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they exhibit similar chemical and physical properties to the analyte, ensuring high accuracy and precision.[4]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Bortezomib
ParameterValueReference
Plasma Protein Binding~83%[1]
Volume of Distribution (Vd)721 - 1270 L[5]
Terminal Half-life (t½)>40 hours (single dose)[3]
Clearance (CL)Rapid[6]
Major Metabolizing EnzymesCYP3A4, CYP2C19, CYP1A2[1][2]
Minor Metabolizing EnzymesCYP2D6, CYP2C9[1]
Major MetabolitesM1, M2, M4 (in human plasma)[6]
Table 2: IC50 Values for CYP Inhibition by Bortezomib and its Metabolites
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4/5Reference
Bortezomib>30 µM>30 µM~18.0 µM>30 µM>30 µM[7]
Metabolite M1>30 µM~11.5 µM~10.0 µM>30 µM>30 µM[7]
Metabolite M2>30 µM>30 µM~13.2 µM>30 µM>30 µM[7]
Metabolite M3>30 µM>30 µM>30 µM>30 µM>30 µM[7]
Metabolite M4>30 µM>30 µM>30 µM>30 µM>30 µM[7]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Bortezomib using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Bortezomib and identify its metabolites in an in vitro system.

Materials:

  • Bortezomib

  • This compound (for use as an internal standard in analysis)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Bortezomib in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mM.

    • In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add the Bortezomib stock solution to the pre-warmed microsome mixture to achieve a final substrate concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound at a fixed concentration, e.g., 100 nM).

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Bortezomib and identify the formed metabolites.

    • The use of this compound as an internal standard will correct for variations in sample processing and instrument response.

Protocol 2: Sample Preparation and LC-MS/MS Analysis for Quantification of Bortezomib in Plasma

This protocol describes the extraction and quantification of Bortezomib from plasma samples, a crucial step in pharmacokinetic studies.

Materials:

  • Plasma samples containing Bortezomib

  • This compound stock solution (as internal standard)

  • Acetonitrile with 0.1% formic acid (Protein precipitation solution)

  • Microcentrifuge tubes or 96-well protein precipitation plates

  • Centrifuge

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Thawing and Spiking:

    • Thaw the plasma samples on ice.

    • To a 100 µL aliquot of each plasma sample, add a small volume (e.g., 10 µL) of the this compound internal standard solution to achieve a final concentration of, for example, 100 ng/mL.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each plasma sample.

    • Vortex the samples for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 4000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution at a flow rate of 0.4 mL/min.

    • Mass Spectrometry Conditions (Example using ESI+):

      • Monitor the specific precursor-to-product ion transitions for Bortezomib and this compound.

      • Example transitions: Bortezomib (m/z 385.2 → 256.1), this compound (m/z-specific transition to be determined based on the labeled positions). A validated method for Bortezomib and its D3 internal standard used transitions of m/z 367.3 → 226.3 and m/z 370.3 → 229.2, respectively.[8]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Bortezomib to this compound against the concentration of Bortezomib standards.

    • Determine the concentration of Bortezomib in the unknown samples from the calibration curve.

Mandatory Visualization

Bortezomib_Metabolism_Pathway cluster_analysis LC-MS/MS Analysis Bortezomib Bortezomib (Monomer) Metabolites Inactive Metabolites (M1, M2, M4, etc.) Bortezomib->Metabolites Oxidative Deboronation CYPs CYP3A4, CYP2C19, CYP1A2 Quantification Quantification Bortezomib->Quantification Trimer This compound (Internal Standard) Trimer->Quantification

Caption: Metabolic pathway of Bortezomib and the role of its deuterated trimer.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study Incubation Incubation of Bortezomib with Human Liver Microsomes Termination Reaction Termination & IS Spiking (Trimer-d15) Incubation->Termination Protein_Precipitation Protein Precipitation Termination->Protein_Precipitation Analysis_Invitro LC-MS/MS Analysis Protein_Precipitation->Analysis_Invitro Dosing Dosing of Bortezomib Sampling Plasma Sample Collection Dosing->Sampling IS_Spiking Internal Standard Spiking (Trimer-d15) Sampling->IS_Spiking Extraction Sample Extraction IS_Spiking->Extraction Analysis_Invivo LC-MS/MS Analysis Extraction->Analysis_Invivo

Caption: Workflow for in vitro and in vivo drug metabolism studies of Bortezomib.

References

Application Notes and Protocols for Preparing Stock Solutions of Bortezomib Trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Bortezomib trimer-d15, a deuterated, stable isotope-labeled form of the proteasome inhibitor Bortezomib. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in basic research and drug development.

Physicochemical and Solubility Data

This compound is typically supplied as a lyophilized solid. In this state, it exists as a trimeric boroxine. Upon dissolution, it converts to the monomeric deuterated bortezomib (boronic acid form) in solution[1][2]. Understanding the solubility and stability of this compound is paramount for preparing accurate stock solutions.

PropertyValueSource
Molecular Formula C₅₇H₅₄D₁₅B₃N₁₂O₉[1]
Molecular Weight 1113.8 g/mol [1]
Appearance White to off-white lyophilized powder or crystalline solid[3]
Solubility Soluble in DMSO and Methanol[1]
Storage of Solid -20°C[1]
Stability of Solid ≥ 4 years at -20°C[1]

Recommended Solvents and Storage

For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound[1]. For applications where DMSO may interfere with the experimental system, methanol can be used as an alternative solvent[1].

Aqueous solutions of Bortezomib are sparingly soluble and less stable. Therefore, it is recommended to prepare a high-concentration stock in an organic solvent and then dilute it to the final working concentration in the desired aqueous buffer or cell culture medium immediately before use.

SolventRecommended UseStorage of Stock Solution
DMSO Primary solvent for high-concentration stock solutions.Store at -20°C for up to 3 months.
Methanol Alternative solvent for stock solutions.Store at -20°C for up to 3 months.
Aqueous Buffers For preparing working solutions from stock.Prepare fresh for each experiment; do not store for more than one day.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays.

Materials:

  • This compound (lyophilized solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated precision micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Carefully open the vial of this compound. Based on the amount of substance provided by the manufacturer (e.g., 1 mg), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 1113.8 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 1113.8 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 89.8 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Vortexing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Stability of Reconstituted Solutions:

Studies on non-deuterated Bortezomib have shown that reconstituted solutions in various diluents are stable for extended periods when stored properly. Solutions stored at 4°C or room temperature (23°C) and protected from light can be stable for up to 21 days[4][5]. However, for optimal performance in sensitive research applications, it is recommended to use freshly prepared dilutions from the frozen stock.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound solutions in a research setting.

G Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use A Start: Obtain Lyophilized This compound B Equilibrate compound and anhydrous DMSO to room temperature A->B C Calculate required volume of DMSO for desired stock concentration (e.g., 10 mM) B->C D Add DMSO to lyophilized powder C->D E Vortex until completely dissolved D->E F Aliquot into light-protecting, single-use tubes E->F G Store aliquots at -20°C F->G H Thaw a single aliquot of stock solution at room temperature G->H For Experimental Use I Prepare serial dilutions in appropriate aqueous buffer or cell culture medium H->I J Add working solution to experimental system (e.g., cell culture) I->J K Incubate and perform assay J->K L Discard any unused working solution K->L

Caption: Workflow for preparing stock and working solutions of this compound.

Mechanism of Action: Signaling Pathway

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating the cell cycle, apoptosis, and other cellular processes. By inhibiting the proteasome, Bortezomib prevents the degradation of pro-apoptotic factors and the inhibitor of NF-κB (IκB). This leads to the accumulation of these proteins, ultimately resulting in cell cycle arrest and apoptosis.

The diagram below outlines the primary signaling pathway affected by Bortezomib.

G Bortezomib Mechanism of Action cluster_pathway Ubiquitin-Proteasome Pathway cluster_downstream Downstream Effects Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein (e.g., IκB, Pro-apoptotic factors) Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Blockage of Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits IkB ↑ IκB Accumulation->IkB ProApoptotic ↑ Pro-apoptotic Factors (e.g., p53, Bax) Accumulation->ProApoptotic NFkB NF-κB remains inactive in cytoplasm IkB->NFkB Inhibits nuclear translocation CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest Suppression of survival signals Apoptosis Apoptosis ProApoptotic->Apoptosis CellCycleArrest->Apoptosis

Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.

References

Application Notes and Protocols for Bortezomib Trimer-d15 in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a potent and reversible proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action involves the inhibition of the 26S proteasome, a key cellular component responsible for the degradation of ubiquitinated proteins. This inhibition disrupts multiple signaling pathways critical for cancer cell survival, proliferation, and apoptosis.[3][4]

This document provides detailed application notes and protocols for the use of Bortezomib trimer-d15 in in vivo animal model studies. Bortezomib trimer is the anhydrous, cyclic boroxole form of bortezomib. The "-d15" designation indicates that this is a deuterated form of the bortezomib trimer. While deuterated compounds are often used as internal standards in analytical assays, their use as therapeutic agents in in vivo studies is less common. The substitution of hydrogen with deuterium can potentially alter the pharmacokinetic profile of a drug, a phenomenon known as the "deuterium effect." However, specific in vivo therapeutic studies on this compound are not extensively documented in publicly available literature. Therefore, the following protocols and data are based on the well-established research conducted with non-deuterated Bortezomib. Researchers should consider this when designing their studies and may need to perform initial dose-ranging and pharmacokinetic studies for the deuterated compound.

Mechanism of Action and Signaling Pathways

Bortezomib primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S core of the 26S proteasome.[5] This inhibition leads to the accumulation of ubiquitinated proteins, triggering a cascade of cellular events that culminate in apoptosis. The key signaling pathways affected by Bortezomib are the NF-κB and the Wnt/β-catenin pathways.

NF-κB Signaling Pathway

In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation by upregulating anti-apoptotic genes. Bortezomib inhibits the degradation of IκBα, the natural inhibitor of NF-κB.[6] The accumulation of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[7]

Caption: Bortezomib's inhibition of the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also implicated in cell proliferation and survival. In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation. Bortezomib can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.[8] While this may seem counterintuitive to its anti-cancer effects, the context-dependent outcomes of β-catenin stabilization are an area of active research.

Wnt_B_catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Beta_catenin_p p-β-catenin Proteasome->Beta_catenin_p Degrades Beta_catenin β-catenin Beta_catenin->Beta_catenin_p Phosphorylation Beta_catenin_n β-catenin Beta_catenin->Beta_catenin_n Translocation Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Destruction_Complex->Beta_catenin Targets for Phosphorylation TCF_LEF TCF/LEF Beta_catenin_n->TCF_LEF Binds Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Transcription Activates

Caption: Effect of Bortezomib on the Wnt/β-catenin signaling pathway.

Quantitative Data from In Vivo Animal Studies

The following tables summarize quantitative data from various in vivo studies using Bortezomib in different animal models. This data can serve as a starting point for designing experiments with this compound.

Table 1: Dosing and Administration of Bortezomib in Rodent Models

Animal ModelTumor TypeRoute of AdministrationDoseDosing ScheduleReference
NOD-SCID gamma miceHuman Multiple Myeloma (MM.1S-CG, U266-CG)Intraperitoneal (IP)1 mg/kgTwice a week[9][10]
BALB/c miceN/A (Pharmacokinetic study)Intravenous (IV)0.25 and 1 mg/kgSingle dose[11]
Sprague-Dawley ratsN/A (Neuropathy model)Intraperitoneal (IP)0.1 and 0.2 mg/kgDays 0, 3, 7, and 10[10]
C57BL/KaLwRij miceMurine Multiple Myeloma (5T2MM)Intravenous (IV)Not specifiedNot specified[12]
Bcl-XL/Myc transgenic miceMurine Multiple MyelomaIn vitro IC5022-32 nmol/L48 hours[13]

Table 2: Pharmacokinetic Parameters of Bortezomib in Animal Models

Animal ModelDoseRouteCmaxt1/2 (distribution)t1/2 (elimination)ClearanceReference
Mice0.25 mg/kgIV~40 ng/mL< 10 minutes> 40 hoursNot specified[11]
Mice1 mg/kgIV~200 ng/mL< 10 minutes> 40 hoursNot specified[11]
Humans (for comparison)1.3 mg/m²IV57-112 ng/mL~10 minutes76-108 hours15-32 L/h (after subsequent doses)[8][11]

Experimental Protocols

General Workflow for an In Vivo Efficacy Study

experimental_workflow start Start animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) start->animal_model tumor_inoculation Tumor Cell Inoculation animal_model->tumor_inoculation tumor_establishment Tumor Establishment (Monitor tumor growth) tumor_inoculation->tumor_establishment randomization Randomization of Animals into Treatment Groups tumor_establishment->randomization treatment Treatment with This compound or Vehicle Control randomization->treatment monitoring Monitoring of Tumor Growth, Body Weight, and Clinical Signs treatment->monitoring endpoint Endpoint Determination (e.g., Tumor size, Survival) monitoring->endpoint data_analysis Data Collection and Analysis (Tumor volume, Survival curves) endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for in vivo efficacy studies.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Multiple Myeloma Xenograft Mouse Model

1. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)[9][10]

  • Human multiple myeloma cell line (e.g., MM.1S, U266)

  • Immunocompromised mice (e.g., NOD-SCID gamma)[9]

  • Sterile syringes and needles

  • Calipers for tumor measurement

2. Procedure:

  • Cell Culture: Culture human multiple myeloma cells under appropriate conditions.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 to 20 x 10^6 cells in 100-200 µL of sterile PBS or culture medium into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Reconstitute this compound in the appropriate vehicle to the desired concentration. Based on studies with Bortezomib, a starting dose of 1 mg/kg can be considered.[9][10]

    • Administer the drug or vehicle via the desired route (e.g., intraperitoneally or intravenously) according to the planned schedule (e.g., twice weekly).[9][10]

  • Efficacy Assessment:

    • Continue to monitor tumor volume, body weight, and any signs of toxicity throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between treated and control groups.

    • If applicable, generate Kaplan-Meier survival curves and perform a log-rank test.

Protocol 2: Pharmacokinetic Study in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with a solubilizing agent if necessary)

  • Male BALB/c mice[11]

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for drug quantification

2. Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the study.

  • Drug Administration: Administer a single intravenous bolus dose of this compound (e.g., 0.25 or 1 mg/kg) via the tail vein.[11]

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144 hours post-dose).[11]

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate an LC-MS/MS method for the quantification of this compound in plasma. A deuterated internal standard (if different from the analyte) should be used.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Conclusion

Bortezomib is a well-characterized proteasome inhibitor with proven efficacy in various preclinical animal models. While specific in vivo therapeutic data for this compound is limited, the provided application notes and protocols based on extensive research with Bortezomib offer a solid foundation for initiating such studies. Researchers are advised to conduct preliminary dose-finding and pharmacokinetic assessments to account for any potential effects of deuteration on the compound's in vivo behavior. Careful experimental design and adherence to established protocols will be crucial for obtaining reliable and reproducible results in the evaluation of this compound for in vivo applications.

References

Application Notes and Protocols for Bortezomib trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of Bortezomib trimer-d15, a deuterated stable isotope-labeled internal standard for the proteasome inhibitor Bortezomib.

General Information

This compound is the deuterium-labeled form of Bortezomib trimer.[1][2] Stable isotope-labeled compounds are essential tools in quantitative analysis, particularly in mass spectrometry-based assays. The incorporation of deuterium atoms results in a compound with a higher mass, allowing it to be distinguished from the unlabeled endogenous or administered drug while maintaining nearly identical chemical and physical properties.[1] Its primary application is as an internal standard for the accurate quantification of Bortezomib in biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research.[1]

Bortezomib itself is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates intracellular protein degradation.[3][4] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts cellular processes, leading to cell cycle arrest and apoptosis, making it an effective anticancer agent.[3]

Safety and Handling Precautions

Bortezomib is classified as a hazardous and cytotoxic agent.[5][6] The handling and safety precautions for this compound should be considered equivalent to its non-labeled counterpart. Strict adherence to safety protocols is mandatory to prevent exposure.

General Handling:

  • Handle only in a designated area, such as a chemical fume hood, with adequate ventilation.[6][7]

  • Avoid the formation and inhalation of dust or aerosols.[7][8]

  • Prevent contact with skin, eyes, and clothing.[6][8]

  • Do not eat, drink, or smoke in areas where the compound is handled.[6]

  • Wash hands thoroughly after handling.[7][8]

  • This compound should not be handled by individuals who are pregnant, trying to conceive, or breastfeeding.[5]

Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesMust be worn to prevent eye contact.[7][8]
Hand Protection Chemical-resistant GlovesInspected before use; dispose of properly after use.[7][8]
Body Protection Protective Clothing/Lab CoatTo prevent skin contact.[6][8]
Respiratory RespiratorUse if risk assessment indicates it is necessary.[7]

First Aid Measures: In case of exposure, follow the procedures outlined below. Immediate medical attention is required for any significant exposure.[6]

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7][8]
In Case of Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[7][8]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][7]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The following conditions are based on data for the non-labeled Bortezomib.

Solid Form (Lyophilized Powder): The unopened vial should be stored under the following conditions.

ParameterCondition
Temperature Controlled room temperature: 20°C to 25°C (68°F to 77°F).[9][10]
Permitted Excursions 15°C to 30°C (59°F to 86°F).[8][9][10]
Light Protect from light; retain in the original packaging.[9][10]

Reconstituted Solution: Stability of the reconstituted solution depends on the concentration, solvent, temperature, and storage container.

ConcentrationStorage TemperatureContainerStability Duration
2.5 mg/mL in 0.9% NaCl4°C (refrigerated) or 23°C (room temp)Original vial or polypropylene syringeUp to 21 days.[11][12]
2.5 mg/mL in 0.9% NaCl5 ± 3°C (refrigerated), protected from lightOriginal vial or polypropylene syringeUp to 7 days.[12][13]
2.5 mg/mL in 0.9% NaCl20–30°C, protected from lightOriginal vial or polypropylene syringeUp to 24 hours.[12][13]
1.0 mg/mL in 0.9% NaClRefrigerated, protected from lightOriginal vial or polypropylene syringeUp to 84 days.[14]
1.0 mg/mL in 0.9% NaClRoom temperature, protected from lightOriginal vial or polypropylene syringeUp to 42 days.[14]

Important Storage Notes:

  • Reconstituted solutions should be stored in a sealed, clearly labeled container.[5]

  • Do not freeze the solution.[5]

  • Keep out of reach of children and pets.[5][15]

Experimental Protocols

Protocol 1: Quantification of Bortezomib in Human Plasma via LC-MS/MS

Objective: To accurately measure the concentration of Bortezomib in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard (IS).

Principle: Plasma samples are prepared by protein precipitation. The analyte (Bortezomib) and the IS (this compound) are separated from endogenous plasma components using reverse-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the IS is used to calculate the concentration of Bortezomib against a standard calibration curve.

Materials and Reagents:

  • Bortezomib analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be optimized by direct infusion. (Hypothetical transitions: Bortezomib: Q1/Q3; this compound: Q1+15/Q3).

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Bortezomib and this compound in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a series of calibration standards by spiking the Bortezomib stock solution into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • Label microcentrifuge tubes for standards, QCs, and unknown samples.

    • Pipette 50 µL of plasma (standard, QC, or unknown) into the corresponding tube.

    • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

    • Vortex each tube for 30 seconds to precipitate proteins.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.

    • Run the samples using the established chromatographic and mass spectrometric conditions.

  • Data Analysis:

    • Integrate the chromatographic peaks for both Bortezomib and this compound.

    • Calculate the peak area ratio (Bortezomib Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of Bortezomib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Pipette 50 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 150 µL Internal Standard (this compound in ACN) plasma->add_is vortex 3. Vortex to Precipitate Protein add_is->vortex centrifuge 4. Centrifuge at 14,000 x g vortex->centrifuge supernatant 5. Transfer Supernatant to Vial centrifuge->supernatant inject 6. Inject Sample onto LC-MS/MS supernatant->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection (MRM) separate->detect integrate 9. Integrate Peak Areas detect->integrate ratio 10. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve 11. Generate Calibration Curve ratio->curve quantify 12. Quantify Unknown Samples curve->quantify

Caption: Workflow for LC-MS/MS quantification of Bortezomib.

Mechanism of Action and Signaling Pathways

Bortezomib's therapeutic effect stems from its inhibition of the ubiquitin-proteasome pathway, which in turn affects downstream signaling cascades critical for cancer cell survival, such as the NF-κB pathway.

A. The Ubiquitin-Proteasome Pathway

This pathway is the principal mechanism for regulated degradation of intracellular proteins, maintaining cellular homeostasis.[3] In cancer, its dysregulation can promote uncontrolled cell growth.[3] Bortezomib reversibly inhibits the 26S proteasome, preventing the breakdown of poly-ubiquitinated proteins.[3][4] This leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing cancer cell death.[4]

G cluster_pathway Ubiquitin-Proteasome Pathway Protein Target Protein (e.g., IκB, p21, p53) E3 E3 Ub-Ligase Protein->E3 Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 PolyUb_Protein Poly-ubiquitinated Protein E3->PolyUb_Protein Poly-ubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Targeting for Degradation Peptides Degraded Peptides Proteasome->Peptides Proteolysis Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: Bortezomib inhibits the 26S proteasome.

B. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. One key regulatory step is the degradation of the inhibitor of κB (IκB). By blocking proteasomal degradation, Bortezomib prevents the breakdown of IκB.[3] This keeps NF-κB sequestered in the cytoplasm, inhibiting the transcription of anti-apoptotic genes and contributing to the drug's cytotoxic effect.[3] However, some studies have also reported that Bortezomib can induce NF-κB activation in certain contexts, highlighting its complex mechanism.[4][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB IkB_NFkB->IkB NFkB NFκB (p50/p65) IkB_NFkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NFκB NFkB->NFkB_nuc Translocation Bortezomib Bortezomib Bortezomib->Proteasome DNA DNA NFkB_nuc->DNA Transcription Transcription of Anti-apoptotic Genes DNA->Transcription

Caption: Bortezomib's effect on the NF-κB pathway.

References

Troubleshooting & Optimization

Bortezomib trimer-d15 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Bortezomib trimer-d15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Bortezomib?

Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome. In its solid, lyophilized state, Bortezomib exists as a trimeric boroxine. When dissolved, it converts to the monomeric boronic acid, which is the active form. This compound is a deuterated version of the Bortezomib trimer, where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used as an internal standard in quantitative mass spectrometry-based assays.

Q2: Why am I experiencing solubility issues with this compound?

Bortezomib and its deuterated analog are known to have poor aqueous solubility.[1] As a hydrophobic drug, it is readily soluble in organic solvents but has limited solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo experiments.[1]

Q3: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2]

Q4: What is the expected solubility of Bortezomib in common solvents?

Q5: How does pH affect the solubility of Bortezomib?

The solubility of Bortezomib, as the monomeric boronic acid, in aqueous solutions is pH-dependent. It has a solubility of 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.[4][5]

Troubleshooting Guide

Issue: Precipitate forms when preparing an aqueous solution of this compound.

This is a common issue due to the compound's low aqueous solubility.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Solubilization Techniques cluster_3 Advanced Solutions cluster_4 Outcome Precipitate Observed Precipitate Observed Check Solvent Check Solvent Precipitate Observed->Check Solvent Is the correct solvent being used? Review Protocol Review Protocol Check Solvent->Review Protocol Is the protocol being followed correctly? Use Organic Solvent Use Organic Solvent Review Protocol->Use Organic Solvent If aqueous, switch to organic solvent first Sonication Sonication Use Organic Solvent->Sonication If still cloudy Gentle Heating Gentle Heating Sonication->Gentle Heating If sonication is insufficient Adjust pH Adjust pH Gentle Heating->Adjust pH If issues persist Clear Solution Clear Solution Gentle Heating->Clear Solution Successful Use Co-solvents Use Co-solvents Adjust pH->Use Co-solvents If pH adjustment is not enough Use Co-solvents->Clear Solution Successful Persistent Issue Persistent Issue Use Co-solvents->Persistent Issue Contact Technical Support

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the solubility of Bortezomib in various solvents. While this data is for the non-deuterated form, it serves as a reliable guide for this compound.

SolventConcentration (mg/mL)Notes
DMSO50 - 200Readily soluble.[3][6]
Ethanol35 - 200Soluble.[3][6]
Dimethyl formamide (DMF)~20Soluble.[7]
Water (pH 2-6.5)3.3 - 3.8Sparingly soluble as the monomeric boronic acid.[4][5]
DMSO:PBS (pH 7.2) (1:5)~0.1Very sparingly soluble in aqueous buffers, even with some DMSO.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of the compound).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to 3 months), -20°C is generally sufficient.[3]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • This compound stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, pH 7.2)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around to avoid precipitation.

    • Mix the solution gently but thoroughly by inverting the tube or by gentle vortexing.

    • Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of Bortezomib for more than one day due to potential degradation and precipitation.[7]

Signaling Pathway

Bortezomib functions by inhibiting the ubiquitin-proteasome pathway, a critical cellular process for protein degradation.

G cluster_0 Ubiquitination cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP-dependent E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ubiquitin Transfer TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation RecycledUb Recycled Ubiquitin Proteasome->RecycledUb Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Bortezomib.

References

Technical Support Center: Bortezomib Trimer-d15 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bortezomib and its deuterated internal standard, Bortezomib trimer-d15, in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled internal standard for the quantification of Bortezomib. In its solid form, Bortezomib can exist as a cyclic trimer, also known as a boroxine. This compound is a deuterated form of this trimer, containing 15 deuterium atoms. In solution, particularly under the acidic conditions of reverse-phase chromatography, this trimer readily hydrolyzes to the monomeric Bortezomib-d15 boronic acid. Therefore, in a typical LC-MS experiment, you will be detecting the deuterated monomer.

Q2: What are the expected precursor and product ions for Bortezomib and its deuterated analogs?

A2: Bortezomib and its deuterated analogs are typically analyzed in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is used as the precursor ion. The table below summarizes common multiple reaction monitoring (MRM) transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Bortezomib385.2260.1Primary fragment corresponds to the loss of the boronic acid-containing side chain.
Bortezomib385.2226.3An alternative fragment ion.[1]
Bortezomib-d3388.2263.1Deuterated internal standard.
Bortezomib-d8393.2260.1Phenyl-d5 and pyrazine-d3 labeled internal standard.
This compound399.2 (as monomer)275.1 (anticipated)The trimer is expected to convert to the d15 monomer in solution. The precursor ion reflects the mass of the protonated d15-monomer. The product ion would be shifted by +15 Da from the corresponding fragment of the unlabeled Bortezomib.

Q3: How should I prepare my sample for Bortezomib analysis by LC-MS/MS?

A3: Sample preparation aims to remove proteins and other matrix components that can interfere with the analysis. The most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is a common precipitation solvent. A typical procedure involves adding a 3:1 or 4:1 ratio of cold acetonitrile to the plasma or serum sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT, which can be beneficial for achieving lower limits of quantification. Various SPE sorbents can be used, and the specific protocol will depend on the chosen sorbent.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols Bortezomib has functional groups that can interact with residual silanols on the silica-based column packing, leading to peak tailing. - Ensure the mobile phase has a low pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups. - Consider using a column with end-capping or a different stationary phase chemistry.
Column Overload Injecting too much analyte can saturate the stationary phase, causing peak fronting or tailing. - Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. - Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
Extra-column Dead Volume Poorly made connections or excessive tubing length can lead to peak broadening and tailing. - Ensure all fittings are properly tightened and that tubing lengths are minimized.

Issue 2: Low Signal Intensity or No Peak Detected

Potential Cause Troubleshooting Steps
Suboptimal Mass Spectrometry Parameters Incorrect precursor/product ion selection or insufficient collision energy will result in a weak or absent signal. - Perform an infusion analysis of a standard solution to optimize the MRM transitions and collision energy for both Bortezomib and this compound (as the monomer).
Sample Degradation Bortezomib can be susceptible to degradation, particularly in neutral or basic aqueous solutions. - Prepare samples in an acidic environment and analyze them promptly. If storage is necessary, keep samples at low temperatures (-20°C or -80°C).
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components can interfere with the ionization of the analyte in the ESI source. - Improve sample cleanup using SPE instead of PPT. - Adjust the chromatography to separate the analyte from the interfering components. - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.
Adduct Formation Bortezomib can form adducts with mobile phase additives (e.g., sodium, potassium), which can distribute the ion signal among different m/z values. - Use high-purity solvents and additives. - Optimize the in-source fragmentation to promote the formation of the protonated molecule.

Issue 3: High Background or Carryover

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Impurities in the solvents or buildup of contaminants in the LC system can lead to high background noise. - Use fresh, high-purity mobile phases. - Flush the LC system thoroughly.
Injector Carryover The analyte from a previous injection may not be completely washed from the injector, leading to ghost peaks in subsequent runs. - Optimize the injector wash procedure. Use a strong wash solvent and increase the wash volume.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire a full scan (Q1 scan) in positive ESI mode to identify the precursor ion. Due to the expected conversion of the trimer to the monomer, the target precursor ion should be the [M+H]⁺ of the Bortezomib-d15 monomer (m/z 399.2).

  • Perform a product ion scan by selecting the precursor ion at m/z 399.2 and ramping the collision energy to identify the most abundant and stable fragment ions.

  • Set up an MRM method using the identified precursor and the most intense product ions.

  • Optimize the collision energy for the selected MRM transition by performing multiple injections while varying the collision energy and monitoring the signal intensity.

Protocol 2: Sample Preparation using Protein Precipitation

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of a working solution of this compound (internal standard).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample IS_add Add Bortezomib trimer-d15 (IS) Sample->IS_add Precipitation Protein Precipitation (e.g., Acetonitrile) IS_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of Bortezomib.

troubleshooting_workflow Start Poor Chromatographic Performance CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckIntensity Check Signal Intensity Start->CheckIntensity Tailing Tailing/Fronting CheckPeakShape->Tailing LowSignal Low/No Signal CheckIntensity->LowSignal Action1 Adjust Mobile Phase pH Reduce Sample Load Tailing->Action1 Action2 Optimize MS Parameters Check Sample Stability LowSignal->Action2 Action3 Improve Sample Cleanup LowSignal->Action3

Caption: A logical approach to troubleshooting common LC-MS issues.

References

Troubleshooting poor signal intensity of Bortezomib trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bortezomib and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs) for Poor Signal Intensity of Bortezomib Trimer-d15

This guide addresses the specific issue of experiencing poor signal intensity when analyzing this compound, a deuterated, cyclic anhydride form of Bortezomib known as a trimeric boroxine.[1][2][3][4]

Q1: What is this compound and why might its signal be low?

This compound is the stable, cyclic anhydride form of Bortezomib, labeled with 15 deuterium atoms.[1][2][5] In its solid form, Bortezomib exists as this trimeric boroxine.[2] Upon reconstitution, it is designed to hydrolyze into the active monomeric boronic acid.[5] Poor signal intensity can arise from several factors including incomplete conversion to the monomer (if that is the intended analyte), degradation of the trimer or monomer, suboptimal mass spectrometry settings for this large molecule, or issues with sample handling and chromatography.

Q2: How can sample preparation and handling affect signal intensity?

Improper sample preparation is a primary cause of poor signal. Bortezomib is known to be unstable in solution and is susceptible to degradation under various conditions.[6][7]

Troubleshooting Steps:

  • Solvent Selection: Ensure the sample is dissolved in a compatible solvent. While Bortezomib is often reconstituted in saline for clinical use, for LC-MS analysis, organic solvents like acetonitrile or methanol are commonly used for protein precipitation and extraction.[5][8] Using an inappropriate solvent can lead to precipitation or degradation.

  • pH of Solution: Bortezomib stability is pH-dependent. It undergoes degradation under acidic, basic, and neutral hydrolysis conditions.[6] Avoid storing samples in acidic or basic solutions for extended periods.[9]

  • Temperature and Light Sensitivity: Bortezomib is sensitive to temperature and light.[2][10] Store stock solutions and prepared samples at low temperatures (e.g., 5 ± 3 °C) and protect them from light to minimize degradation.[4] Reconstituted solutions may be stable for only a limited time, even under refrigeration.[2][10]

  • Freshness of Samples: Due to its instability, it is crucial to analyze freshly prepared samples whenever possible.[7] Long-term storage of Bortezomib in solution is not recommended.

Q3: What are the optimal mass spectrometry parameters for this compound?

The large and complex structure of the trimer requires careful optimization of MS parameters.

Recommended MS Settings:

ParameterRecommendationRationale
Ionization Mode Electrospray Ionization (ESI) Positive ModeBortezomib and its derivatives readily form protonated molecules [M+H]+.
Precursor Ion (m/z) ~1113.7This corresponds to the [M+H]+ of this compound (C₅₇H₆₉D₁₅B₃N₁₂O₉).[1]
Product Ions (m/z) To be determined empiricallyFragmentation of the trimer may be complex. It may be necessary to analyze the monomer-d5 for better sensitivity if the trimer does not fragment cleanly.
Source Temperature Optimize between 300-500 °CHigher temperatures can enhance desolvation but excessive heat may cause degradation of the thermally labile Bortezomib.
Gas Flows Optimize Nebulizer and Heater GasAdequate gas flow is crucial for efficient desolvation of the large trimer molecule.
Collision Energy Optimize for key transitionsIf performing MS/MS, the collision energy needs to be carefully tuned to achieve optimal fragmentation without excessive signal loss.

Troubleshooting Workflow for MS Parameter Optimization:

MS_Optimization cluster_Infusion Direct Infusion cluster_Optimization Parameter Optimization cluster_Analysis Analysis infuse Infuse this compound at a known concentration ion_mode Confirm Positive Ionization Mode infuse->ion_mode source_temp Vary Source Temperature ion_mode->source_temp Iterate gas_flow Adjust Nebulizer and Heater Gas Flows source_temp->gas_flow Iterate signal_check Monitor Signal Intensity of Precursor Ion source_temp->signal_check collision_energy Optimize Collision Energy for key transitions gas_flow->collision_energy If MS/MS gas_flow->signal_check fragment_check Identify Stable and Intense Fragment Ions collision_energy->fragment_check final_params Select Optimal Parameters signal_check->final_params fragment_check->final_params

Figure 1. Workflow for optimizing mass spectrometry parameters for this compound analysis.

Q4: How can chromatographic conditions be optimized to improve signal?

Poor chromatographic performance can significantly impact signal intensity.

Troubleshooting Steps:

  • Column Choice: A C18 column is commonly used for Bortezomib analysis.[5] Ensure the column is not contaminated or degraded.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a formic acid modifier (e.g., 0.1%).[5] The acid helps to promote protonation for better ESI response.

  • Gradient Elution: A gradient elution program may be necessary to achieve good peak shape and resolution, especially if analyzing samples in a complex matrix.

  • Carryover: Bortezomib can be "sticky" and prone to carryover. Implement a robust needle and column wash protocol between injections to prevent contamination from previous samples.

  • Peak Shape: Tailing or broad peaks will result in lower signal intensity. If poor peak shape is observed, consider adjusting the mobile phase composition, gradient slope, or trying a different column chemistry.

Q5: Could chemical factors like adduct formation or equilibrium be the cause of low signal?

Yes, the chemical nature of Bortezomib presents unique challenges.

Potential Chemical Issues:

  • Adduct Formation: Bortezomib, being a boronic acid, can form adducts with various molecules in the sample matrix or mobile phase.[10][11][12] These adducts will have different m/z values and may not be monitored, leading to an apparent loss of signal for the target analyte. The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts is common in ESI-MS.

  • Trimer-Monomer Equilibrium: In solution, the Bortezomib trimer exists in equilibrium with its monomeric boronic acid form.[2][5] Depending on the solvent, pH, and temperature, this equilibrium can shift. If the analytical method is targeting the trimer but the equilibrium favors the monomer, the signal for the trimer will be low. Conversely, if the monomer is the target, incomplete hydrolysis of the trimer will result in a weaker signal.

Troubleshooting Logic for Chemical Factors:

Chemical_Troubleshooting start Poor Signal Intensity check_adducts Broaden m/z scan range. Look for [M+Na]+, [M+K]+, etc. start->check_adducts check_monomer Monitor for the m/z of the Bortezomib-d5 monomer. start->check_monomer adducts_found Adducts are present. check_adducts->adducts_found no_adducts No significant adducts. check_adducts->no_adducts monomer_found Monomer signal is high. check_monomer->monomer_found no_monomer Monomer signal is low. check_monomer->no_monomer optimize_mobile_phase Optimize mobile phase to minimize adduct formation (e.g., use ammonium formate). adducts_found->optimize_mobile_phase adjust_quant_ion Consider quantifying using the sum of all adducts. adducts_found->adjust_quant_ion equilibrium_issue Equilibrium favors monomer. monomer_found->equilibrium_issue other_issue Problem lies elsewhere (e.g., sample prep, MS settings). no_adducts->other_issue no_monomer->other_issue

Figure 2. Decision tree for troubleshooting chemical factors affecting signal intensity.

By systematically addressing these potential issues, researchers can effectively troubleshoot and improve the signal intensity of this compound in their experiments.

References

Preventing degradation of Bortezomib trimer-d15 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on studies conducted on Bortezomib. While Bortezomib trimer-d15 is the deuterated form of the Bortezomib trimer (boroxine), specific stability data for this deuterated analog is not extensively available. The degradation pathways and stability profile are expected to be very similar to those of Bortezomib. Researchers should use this information as a guide and perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Bortezomib?

A1: this compound is the deuterated, stable isotope-labeled form of the Bortezomib trimer. In its solid, lyophilized state, Bortezomib exists as a cyclic trimer, also known as a boroxine. When dissolved, this trimer is in equilibrium with the monomeric Bortezomib boronic acid, which is the active form. The "-d15" designation indicates that 15 hydrogen atoms in the molecule have been replaced with deuterium, making it suitable for use as an internal standard in quantitative mass spectrometry-based assays.[1]

Q2: What are the primary causes of this compound degradation in solution?

A2: Based on studies of Bortezomib, the primary degradation pathways are:

  • Oxidative Deboronation: The boronic acid group is susceptible to oxidation, which can be exacerbated by exposure to oxygen.[2][3] This is a slow process but can lead to the formation of inactive byproducts.[2][3]

  • Hydrolysis: Bortezomib is susceptible to degradation under both acidic and basic conditions.[4][5][6][7][8][9]

  • Racemization: Stereochemical changes can occur under acidic or alkaline conditions, potentially affecting the compound's therapeutic efficacy.[10]

  • Deamidation: The C-terminal amide can undergo hydrolysis.[10]

Q3: How should I store my this compound solution to minimize degradation?

A3: For optimal stability, reconstituted Bortezomib solutions should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C (36-46°F) is recommended for short to medium-term storage.[11][12][13][14]

  • Light Protection: Protect the solution from light by storing it in the original vial or an amber syringe.[12][13][14]

  • Container: Polypropylene syringes and the original glass vials have been shown to be suitable for storage.[11][12][13]

  • Atmosphere: To minimize oxidative degradation, reduce the solution's exposure to air.[2][3] If possible, purging the vial headspace with an inert gas like argon or nitrogen can be beneficial for long-term storage.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly low signal intensity in LC-MS analysis. Degradation of this compound in the stock or working solution.1. Prepare a fresh solution from lyophilized powder. 2. Review your solution preparation and storage procedures against the recommendations. 3. Perform a stability check on your current solution (see Experimental Protocols).
Appearance of unknown peaks in chromatogram. Formation of degradation products.1. Identify the degradation conditions your solution might have been exposed to (e.g., high temperature, extreme pH, prolonged light exposure). 2. Refer to the degradation pathways to tentatively identify the impurities. 3. Optimize storage conditions to prevent further degradation.
Inconsistent results between experiments. Variable degradation of the internal standard between runs.1. Ensure consistent timing between the preparation of the working solution and its use. 2. Prepare fresh working solutions for each batch of experiments. 3. Verify the stability of the stock solution.

Quantitative Stability Data for Bortezomib in Solution

The following tables summarize the stability of Bortezomib under various conditions, which can be used as a proxy for the expected stability of this compound.

Table 1: Stability of Bortezomib (1.0 mg/mL) in 0.9% Sodium Chloride

Storage Temperature Container Duration Remaining Concentration
4°C (39°F)Original Vial42 days>98%
23°C (73°F)Original Vial42 days>98%
5°C (41°F)Syringe/Vial (protected from light)5 days>95%

Source:[14][15]

Table 2: Stability of Bortezomib (2.5 mg/mL) in 0.9% Sodium Chloride

Storage Temperature Container Duration Remaining Concentration
4°C (39°F)Syringe/Vial21 daysPhysically and chemically stable
23°C (73°F)Syringe/Vial21 daysPhysically and chemically stable
5 ± 3°C (41 ± 5°F)Syringe/Vial (protected from light)7 days>95%
20-30°C (68-86°F)Syringe/Vial (protected from light)24 hours>95%

Source:[11][12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound solution to understand its degradation profile.

  • Preparation of Stock Solution: Reconstitute this compound in a suitable solvent (e.g., 0.9% Sodium Chloride) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.2 M HCl to the stock solution and incubate at room temperature for 2 hours.[6]

    • Base Hydrolysis: Add 0.2 M NaOH to the stock solution and incubate at room temperature for 2 hours.[6]

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.[6]

    • Thermal Stress: Incubate the stock solution at 60°C for 5 days.[14]

    • Photolytic Stress: Expose the stock solution to UV light as per ICH Q1B guidelines.[5][6]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and its degradation products.

Protocol 2: Real-Time Stability Assessment

This protocol is for evaluating the stability of this compound under your specific experimental conditions.

  • Solution Preparation: Prepare a batch of the this compound working solution as you would for your experiments.

  • Storage: Store the solution under your typical laboratory conditions (e.g., on the benchtop, in the autosampler, refrigerated).

  • Time Points: At defined time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze each aliquot using a validated analytical method (e.g., LC-MS) to determine the concentration of this compound.

  • Data Evaluation: Plot the concentration of this compound versus time to determine the rate of degradation under your experimental conditions.

Visualizations

Bortezomib_Degradation_Pathways cluster_acid Acidic Conditions cluster_base Alkaline Conditions cluster_neutral Neutral/Other Conditions Bortezomib Bortezomib Acid_Hydrolysis Acid Hydrolysis Bortezomib->Acid_Hydrolysis Racemization_I L-proline Racemization Bortezomib->Racemization_I Base_Hydrolysis Base Hydrolysis Bortezomib->Base_Hydrolysis Racemization_II L-serine Racemization Bortezomib->Racemization_II Oxidative_Deboronation Oxidative Deboronation Bortezomib->Oxidative_Deboronation Deamidation C-terminal Deamidation Bortezomib->Deamidation

Caption: Major degradation pathways of Bortezomib in solution.

Stability_Study_Workflow start Start: Prepare Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify evaluate Evaluate Stability Profile and Degradation Kinetics quantify->evaluate end End: Determine Shelf-life evaluate->end

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Degradation start Unexpected Degradation Observed? check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Age of Solution? start->check_storage check_prep Review Solution Preparation: - Correct Solvent? - pH of Solvent? - Exposure to Air? start->check_prep improper_storage Improper Storage check_storage->improper_storage Yes improper_prep Improper Preparation check_prep->improper_prep Yes action_storage Action: Optimize Storage (Refrigerate, Protect from Light) improper_storage->action_storage action_prep Action: Prepare Fresh Solution, Consider Inert Atmosphere improper_prep->action_prep reanalyze Re-analyze action_storage->reanalyze action_prep->reanalyze

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Bortezomib trimer-d15 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bortezomib trimer-d15 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated, stable isotope-labeled (SIL) form of the Bortezomib trimer. In its solid state, Bortezomib exists as a cyclic trimer, also known as a boroxine.[1][2][3] When dissolved, it establishes an equilibrium with its monomeric boronic acid form, which is the active proteasome inhibitor.[1] As a deuterated analog, it is chemically almost identical to the unlabeled Bortezomib analyte but has a higher mass. This property allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for quantitative analysis of Bortezomib by LC-MS or GC-MS.[1][4]

Q2: How should I store and handle this compound?

A2: this compound should be stored under the conditions specified in its Certificate of Analysis. As a lyophilized powder, it is generally stable at room temperature for shipping.[5] Once reconstituted, the stability of the Bortezomib solution is dependent on temperature, light exposure, and storage container. Multiple studies have shown that reconstituted Bortezomib is stable for extended periods when refrigerated and protected from light.

Q3: In what solvents should I dissolve this compound?

A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] For use in LC-MS applications, it is common to prepare stock solutions in an organic solvent like methanol and then dilute further with the mobile phase or a compatible solvent mixture.[4]

Troubleshooting Guide

Issue 1: I am observing a different retention time for this compound compared to the native Bortezomib.

  • Question: Why is my deuterated internal standard eluting at a slightly different time than my analyte?

  • Answer: This phenomenon is known as the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, including its lipophilicity. This can cause the deuterated standard to interact differently with the stationary phase of the chromatography column, resulting in a small shift in retention time compared to the unlabeled analyte.[2] While a small, consistent shift is often acceptable, a significant or variable shift can be problematic.

Issue 2: My quantitative results are inconsistent and show high variability.

  • Question: Why am I getting poor reproducibility in my quantification of Bortezomib?

  • Answer: Inconsistent results when using a deuterated internal standard can stem from several sources:

    • Differential Matrix Effects: The analyte and the internal standard may not be co-eluting perfectly due to the isotope effect. If a matrix component is co-eluting at the retention time of either the analyte or the standard, it can cause differential ion suppression or enhancement, leading to variability in the analyte/internal standard peak area ratio.[6]

    • Deuterium Exchange: In certain solution conditions (e.g., aqueous solutions), the deuterium atoms on the standard may exchange with hydrogen atoms from the solvent. This would lead to a decrease in the signal for the deuterated standard and an increase in the signal for the unlabeled analyte, causing inaccurate quantification.

    • Instability of the Reconstituted Standard: Improper storage of the reconstituted this compound can lead to its degradation, which would result in a decreasing internal standard signal over time and consequently, inaccurate results.

Issue 3: I am observing unexpected peaks in the mass spectrum for my internal standard.

  • Question: What could be the cause of additional, unexpected peaks related to my this compound standard?

  • Answer: There are a few possibilities for unexpected peaks:

    • Trimer-Monomer Equilibrium: In solution, the this compound will be in equilibrium with its monomeric form. Depending on your chromatographic conditions, you might see evidence of both forms, or related adducts.

    • In-source Fragmentation or Adduct Formation: The conditions in the mass spectrometer's ion source can sometimes lead to fragmentation of the internal standard or the formation of adducts with solvent molecules, resulting in unexpected m/z values.

    • Impurities: While generally of high purity, the standard may contain minor impurities from its synthesis. Refer to the Certificate of Analysis for information on the isotopic and chemical purity.

Data Presentation

Table 1: Stability of Reconstituted Bortezomib Solutions

ConcentrationStorage ContainerTemperatureLight ConditionsDuration of Stability (>95% Initial Concentration)
1 mg/mLOriginal Vial5°CIn the dark5 days[7]
1 mg/mLSyringe5°CIn the dark5 days[7]
1 mg/mLSyringe22°CExposed to light3 days[7]
1 mg/mLOriginal Vial4°C or Room Temp-42 days[8]
2.5 mg/mLOriginal Vial or Syringe4°C or 23°C-21 days[9]

Experimental Protocols

Protocol 1: Sample Preparation for Bortezomib Quantification in Human Plasma

This protocol is a representative example for the extraction of Bortezomib from a biological matrix for LC-MS/MS analysis.

  • Spiking: To 300 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range). Vortex briefly.[4]

  • Protein Precipitation: Add 2 mL of a solution of 0.1% formic acid in acetonitrile to the plasma sample.[4]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for 1-2 minutes. Centrifuge at a speed sufficient to pellet the precipitated proteins (e.g., 2000 rpm for 15 minutes at 4°C).[4]

  • Extraction: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a lyophilizer.[4]

  • Reconstitution: Reconstitute the dried residue with a known volume (e.g., 150 µL) of the mobile phase.[4]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Example LC-MS/MS Method for Bortezomib Analysis

This is a general method and should be optimized for your specific instrumentation and application.

  • HPLC System: A standard HPLC system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Bortezomib from matrix components (e.g., starting with a low percentage of B, ramping up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step).

  • Flow Rate: Typically around 1.0 mL/min.[10]

  • Column Temperature: e.g., 35°C.[10]

  • Injection Volume: e.g., 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Example MRM Transitions:

    • Bortezomib: m/z 385.2 → 256.2 (This is an example, transitions should be optimized on your instrument)

    • Bortezomib-d15: The precursor ion will be shifted by the mass of the deuterium labels. The product ion may or may not be shifted depending on where the fragmentation occurs relative to the labels. These transitions must be determined empirically.

Visualizations

Bortezomib_Equilibrium Bortezomib Trimer-Monomer Equilibrium in Solution Trimer This compound (Boroxine form in solid state) Monomer Bortezomib-d15 Monomer (Boronic acid form in solution) Trimer->Monomer Dissolution in protic solvent Monomer->Trimer Anhydrous conditions

Caption: Bortezomib trimer and monomer equilibrium.

Troubleshooting_Workflow Troubleshooting Workflow for this compound start Inconsistent Quantitative Results check_rt Check Retention Times (RT) of Analyte and Internal Standard (IS) start->check_rt rt_diff Are RTs significantly different? check_rt->rt_diff optimize_chrom Optimize chromatography to improve co-elution rt_diff->optimize_chrom Yes check_stability Review IS solution preparation and storage procedures rt_diff->check_stability No check_matrix Evaluate for differential matrix effects optimize_chrom->check_matrix end Consistent Results check_matrix->end stability_issue Is there evidence of degradation or deuterium exchange? check_stability->stability_issue stability_issue->check_matrix No prepare_fresh Prepare fresh IS solutions stability_issue->prepare_fresh Yes consult_coa Consult Certificate of Analysis for purity and isotopic distribution prepare_fresh->consult_coa consult_coa->end

Caption: Troubleshooting workflow for inconsistent results.

Bortezomib_Signaling_Pathway Simplified Bortezomib Mechanism of Action Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Mediates Ub_Proteins Ubiquitinated Proteins (e.g., pro-apoptotic factors, IkB) Ub_Proteins->Proteasome Targeted by Accumulation Accumulation of Pro-apoptotic Proteins and IkB Apoptosis Apoptosis Accumulation->Apoptosis NFkB Inhibition of NF-kB Pathway Accumulation->NFkB

Caption: Simplified Bortezomib mechanism of action.

References

How to address matrix effects with Bortezomib trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Bortezomib using its deuterated internal standard, Bortezomib trimer-d15.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Bortezomib?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in plasma.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Bortezomib, leading to either ion suppression or enhancement.[1][2] This can significantly affect the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by the matrix can be normalized, leading to more accurate and reliable quantification.[4] Using a deuterated internal standard is considered the most effective way to compensate for matrix effects.[2]

Q3: What are the common sample preparation techniques to minimize matrix effects for Bortezomib analysis?

A3: Common sample preparation techniques for Bortezomib in biological matrices like plasma include:

  • Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile (often containing a small percentage of formic acid) is added to the plasma sample to precipitate proteins.[5][6]

  • Liquid-Liquid Extraction (LLE): This technique separates Bortezomib from matrix components based on its solubility in two immiscible liquid phases. LLE has been shown to result in lower matrix effects compared to PPT for Bortezomib analysis.[4]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[1][6]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial step. By adjusting the mobile phase composition, gradient elution profile, and the type of HPLC column, it's possible to achieve better separation of Bortezomib from endogenous matrix components that cause ion suppression.[1]

Troubleshooting Guide

Problem: I am observing significant ion suppression/enhancement in my Bortezomib assay despite using this compound.

Question Possible Cause & Solution
Are Bortezomib and this compound co-eluting perfectly? Even minor differences in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects. Solution: Re-evaluate your chromatographic conditions. A shallower gradient or a different column chemistry might be necessary to ensure co-elution.
Is your sample preparation method adequate for the complexity of your matrix? While protein precipitation is a common technique, it may not be sufficient for removing all interfering matrix components. Solution: Consider a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4] For instance, LLE has been shown to result in lower matrix effects for Bortezomib analysis compared to protein precipitation.[4]
Have you evaluated the matrix effect from different sources of your biological matrix? The composition of biological matrices can vary between individuals or lots. Solution: It is recommended to assess the matrix effect using at least six different lots of the matrix.[5] If significant variability is observed, further optimization of the sample preparation or chromatography is needed.
Is the concentration of the internal standard appropriate? An excessively high concentration of the internal standard can sometimes suppress the analyte signal. Solution: Optimize the concentration of this compound to be in a similar range as the expected analyte concentrations.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for Bortezomib analysis in human plasma using a deuterated internal standard, based on published literature.

ParameterMethodAnalyte ConcentrationValueReference
Extraction Recovery Protein PrecipitationLow QC (6 ng/mL)82.02%[5]
Medium QC (41 ng/mL)81.75%[5]
High QC (880 ng/mL)85.36%[5]
Matrix Effect Protein PrecipitationLow QC & High QCAssessed with 6 lots of plasma, deemed not significant[5]
Extraction Recovery Liquid-Liquid Extraction (LLE)Not Specified>77% (cells), >65% (medium)[4]
Extraction Recovery Protein Precipitation (PPE)Not Specified>89% (cells), >63% (medium)[4]

Experimental Protocols

Protocol for Evaluation of Matrix Effect

This protocol describes a standard method to assess the matrix effect for the analysis of Bortezomib using this compound as an internal standard.

1. Objective: To determine the extent of ion suppression or enhancement on the analysis of Bortezomib from the biological matrix.

2. Materials:

  • Bortezomib reference standard

  • This compound internal standard

  • Control blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

3. Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare solutions of Bortezomib at low and high concentrations in the mobile phase. Add the internal standard at the working concentration.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the developed sample preparation method. Spike the extracted matrix with Bortezomib at low and high concentrations and the internal standard at the working concentration.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Bortezomib at low and high concentrations and the internal standard at the working concentration. Extract these samples using the developed sample preparation method.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

      • The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should ideally be ≤ 15%.

4. Acceptance Criteria: The matrix effect is considered negligible if the %CV of the IS-Normalized Matrix Factor across the six different matrix lots is within an acceptable range, typically ≤15%.

Visualizations

MatrixEffect_Troubleshooting Troubleshooting Workflow for Matrix Effects in Bortezomib Analysis cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Evaluation cluster_3 Optimization Strategies cluster_4 Resolution start Inaccurate or Imprecise Bortezomib Quantification check_coelution Verify Co-elution of Bortezomib and IS start->check_coelution check_is_conc Confirm Appropriateness of IS Concentration start->check_is_conc evaluate_mf Perform Matrix Factor Experiment (≥ 6 lots) check_coelution->evaluate_mf check_is_conc->evaluate_mf mf_significant Is Matrix Effect Significant? evaluate_mf->mf_significant optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) mf_significant->optimize_sample_prep Yes revalidate Re-validate Method mf_significant->revalidate No optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography optimize_chromatography->revalidate end Accurate Quantification Achieved revalidate->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Signaling_Pathway_Placeholder Logical Relationship of Matrix Effect Components cluster_sample Biological Sample cluster_process Analytical Process cluster_output Output Analyte Bortezomib SamplePrep Sample Preparation (PPT, LLE, SPE) Analyte->SamplePrep IS This compound IS->SamplePrep Matrix Endogenous Components (Proteins, Lipids, etc.) Matrix->SamplePrep MS MS Ionization Matrix->MS Matrix Effect (Suppression/Enhancement) LC LC Separation SamplePrep->LC LC->MS Signal Detector Signal MS->Signal Ratio Analyte/IS Ratio Signal->Ratio

Caption: Interplay of components contributing to matrix effects.

References

Improving the accuracy of quantification with Bortezomib trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Bortezomib trimer-d15 for accurate quantification of Bortezomib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Bortezomib exists in equilibrium between its monomeric active form and a cyclic trimeric boronic anhydride. This compound is a stable, isotopically labeled version of this trimer, where 15 hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative bioanalysis, typically with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The high degree of deuteration ensures a significant mass shift from the unlabeled analyte, minimizing isotopic interference. Its chemical similarity to Bortezomib ensures it behaves similarly during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.

Q2: How should this compound be stored to ensure its stability?

Like Bortezomib, its deuterated trimer should be stored under controlled conditions to prevent degradation. Reconstituted solutions of Bortezomib have been shown to be stable for extended periods when stored at 4°C or room temperature (23°C), protected from light.[1][2][3] For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the expected mass transitions for Bortezomib and this compound in MS/MS analysis?

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. While the exact mass transitions can vary slightly based on the instrument and ionization source, typical transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bortezomib385.2259.1
Bortezomib-d15400.3274.2

Note: These values are illustrative and should be optimized on the specific mass spectrometer being used.

Q4: Can I use a d3-labeled Bortezomib internal standard instead of the d15 version?

Yes, lower deuterated standards like Bortezomib-d3 have been successfully used in validated LC-MS/MS methods.[4][5] However, a higher degree of deuteration, as in d15, is generally preferred to minimize any potential for isotopic cross-contribution and to provide a larger mass difference, which can be beneficial in high-resolution mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of Bortezomib using this compound.

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Secondary Interactions: Bortezomib's boronic acid moiety can interact with silanol groups on the stationary phase of the HPLC column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Bortezomib and its interaction with the column.

  • Column Overload: Injecting too high a concentration of the analyte or internal standard.

Solutions:

  • Column Selection: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. A C18 column is commonly used.[6][7]

  • Mobile Phase Optimization: Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups and improve peak shape.[4]

  • Sample Dilution: Ensure that the concentration of the injected sample is within the linear range of the assay.

Issue 2: High Variability in Internal Standard Response

Possible Causes:

  • Inconsistent Sample Preparation: Variations in protein precipitation or liquid-liquid extraction can lead to inconsistent recovery of the internal standard.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard.

  • Instability: Degradation of the internal standard during sample processing or storage.

Solutions:

  • Standardize Extraction Procedure: Ensure precise and consistent execution of the sample preparation protocol. The use of automated liquid handlers can improve reproducibility.

  • Optimize Chromatographic Separation: Improve the separation of the internal standard from matrix components. This may involve adjusting the gradient, flow rate, or trying a different stationary phase.

  • Evaluate Matrix Effects: Perform post-extraction addition experiments to assess the degree of ion suppression or enhancement in different lots of the biological matrix.

  • Stability Checks: Conduct experiments to evaluate the stability of this compound under the conditions used for sample preparation and storage. Bortezomib is known to be susceptible to degradation under acidic and basic conditions.[8][9]

Issue 3: Inaccurate Quantification Results

Possible Causes:

  • Incorrect Calibration Curve: Errors in the preparation of calibration standards or inappropriate regression model.

  • Isotopic Interference: Although unlikely with a d15 label, a small contribution from the natural isotopic abundance of the analyte to the internal standard's mass channel (or vice-versa) can occur.

  • Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement, even with co-elution.[10]

Solutions:

  • Calibration Curve Validation: Prepare fresh calibration standards and quality control samples. Evaluate different weighting factors for the linear regression (e.g., 1/x or 1/x²).

  • Check for Cross-Talk: Analyze a high concentration standard of the analyte and check for any signal in the internal standard's MRM transition, and vice versa.

  • Chromatographic Co-elution: Ensure that the analyte and internal standard peaks are narrow and co-elute as closely as possible to experience similar matrix effects.[11]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Bortezomib and this compound from human plasma.

  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.[4] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

The following are typical starting parameters for the analysis of Bortezomib. These should be optimized for the specific instrument and application.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Multiple Reaction See FAQ Q3 for example transitions. Dwell times should be optimized.
Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc LC Separation (C18 Column) reconstitute->lc Injection ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: General workflow for the quantification of Bortezomib using this compound.

bortezomib_pathway cluster_cell Cancer Cell bortezomib Bortezomib proteasome 26S Proteasome bortezomib->proteasome Inhibits accumulation Accumulation of Ub-Proteins degradation Protein Degradation proteasome->degradation ub_proteins Ubiquitinated Proteins ub_proteins->proteasome Substrate er_stress ER Stress accumulation->er_stress apoptosis Apoptosis er_stress->apoptosis

Caption: Simplified signaling pathway of Bortezomib's mechanism of action.

References

Technical Support Center: Bortezomib Trimer-d15 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of Bortezomib trimer-d15. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

A1: this compound is a deuterated analog of Bortezomib, a proteasome inhibitor used in cancer therapy.[1] The "d15" indicates that 15 hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Bortezomib in biological samples. The trimer form, a cyclic anhydride of three Bortezomib molecules known as a boroxine, is a common solid-state form of the drug substance.[2]

Q2: What are the most common impurities encountered during Bortezomib synthesis?

A2: Common impurities include epimers of Bortezomib, which can arise from the partial racemization of the L-phenylalanine stereocenter during peptide coupling reactions.[3][4] Oxidative degradation products, where the boronic acid moiety is replaced by a hydroxyl group, are also frequently observed.[3][4][5]

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through recrystallization from a suitable solvent system, such as acetonitrile/isopropanol or ethyl acetate/heptane.[6][7] Slurry washing with a solvent like acetonitrile can also be effective in removing impurities.[7] For boronic acids and their esters, column chromatography on silica gel can be challenging due to the potential for over-adsorption, but methods using boric acid-impregnated silica gel have been shown to improve recovery.[8][9]

Q4: What are the key challenges in the trimerization of Bortezomib-d15?

A4: The formation of the boroxine (trimer) is a dehydration reaction that is reversible.[10] A primary challenge is ensuring complete dehydration to drive the equilibrium towards the trimer. The presence of water can lead to hydrolysis back to the monomeric boronic acid. The choice of solvent and the use of dehydrating agents are critical. Additionally, the purification of the trimer from any remaining monomer or oligomeric species can be challenging.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Deuterated Precursor Synthesis Incomplete reaction during deuteration of amino acid precursors. Side reactions during deuteration. Loss of material during workup and purification.Optimize reaction time and temperature for the deuteration step. Ensure anhydrous conditions if required by the specific deuteration method. Use a minimal amount of solvent for extraction and transfer to minimize losses.
Incomplete Deuteration (<98% d15) Insufficient deuterating agent. Exchange with residual protons from solvents or reagents.Use a significant excess of the deuterating agent (e.g., D₂O). Ensure all solvents and reagents are deuterated or rigorously dried. Repeat the deuteration step if necessary.
Presence of Epimeric Impurity in HPLC Racemization of the L-phenylalanine-d8 chiral center during peptide coupling.Use a coupling reagent known to suppress racemization, such as TBTU.[1] Optimize coupling reaction temperature and time; prolonged reaction times can increase racemization.
Oxidative Degradation Products Observed in Mass Spectrum Exposure of the boronic acid moiety to oxygen.Handle the boronic acid intermediates and the final product under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. Store the final product under inert gas at low temperatures.[5]
Incomplete Trimerization (Boroxine Formation) Presence of water in the reaction mixture. Unfavorable equilibrium in the chosen solvent.Use anhydrous solvents and perform the reaction under an inert, dry atmosphere. Consider azeotropic removal of water with a suitable solvent (e.g., toluene). Choose a non-polar solvent to favor the less polar trimer.
Difficulty in Purifying the Final Trimer Co-precipitation of impurities. Similar solubility of the trimer and impurities.Perform a slurry wash with a solvent in which the trimer is sparingly soluble but the impurities are more soluble. Attempt recrystallization from different solvent systems. Consider chromatography on boric acid-treated silica gel.[9]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine-d8

This protocol is adapted from established methods for deuterating aromatic amino acids.

  • Catalytic Deuteration: In a high-pressure reactor, combine L-phenylalanine with a suitable catalyst (e.g., Platinum on carbon) in D₂O.

  • Pressurize: Pressurize the reactor with deuterium gas (D₂).

  • Reaction: Heat the mixture to the appropriate temperature and stir for an extended period (e.g., 24-48 hours) to allow for H/D exchange on the aromatic ring and the aliphatic chain.

  • Workup: After cooling and venting the reactor, filter off the catalyst.

  • Purification: Remove the D₂O under reduced pressure. The resulting L-phenylalanine-d8 can be purified by recrystallization from a D₂O/ethanol mixture.

Protocol 2: Synthesis of Bortezomib-d15 Monomer

This protocol outlines a convergent synthesis approach adapted for the deuterated analog.

  • Peptide Coupling: Couple N-(pyrazin-2-yl)carbonyl-L-phenylalanine-d8 with a suitable protected (R)-1-amino-3-methylbutyl-d7-boronic acid derivative (e.g., a pinanediol ester) using a coupling agent like TBTU in an anhydrous solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., DIPEA).[1]

  • Deprotection: Remove the boronic acid protecting group (e.g., pinanediol) by transesterification with another boronic acid, such as isobutylboronic acid, in a biphasic system (e.g., hexane/methanol/aqueous HCl).[1]

  • Extraction and Purification: Extract the Bortezomib-d15 into the aqueous layer. After washing the aqueous layer with an organic solvent to remove the displaced protecting group, the product can be extracted into an organic solvent (e.g., dichloromethane) after adjusting the pH. The crude product is obtained after solvent evaporation.

Protocol 3: Trimerization to this compound (Boroxine Formation)
  • Dehydration: Dissolve the purified Bortezomib-d15 monomer in an anhydrous, non-polar solvent such as toluene.

  • Water Removal: Heat the solution to reflux with a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the trimer.[11]

  • Crystallization: Upon complete water removal (monitored by the cessation of water collection), cool the solution to induce crystallization of the this compound.

  • Isolation: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System and Bortezomib Inhibition

Bortezomib_Pathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasome Degradation cluster_downstream Downstream Effects Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 PolyUbProtein Poly-ubiquitinated Protein E3->PolyUbProtein Ub chain formation TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides RecycledUb Recycled Ub Proteasome->RecycledUb Accumulation Accumulation of Pro-apoptotic Factors Proteasome->Accumulation degradation blocked NFkB Inhibition of NF-κB Pathway Proteasome->NFkB IκB degradation blocked Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Apoptosis Apoptosis Accumulation->Apoptosis NFkB->Apoptosis

Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.

Experimental Workflow: this compound Synthesis

Synthesis_Workflow start Start Materials (L-Phe, Leu precursor) deuteration Deuteration of Amino Acid Precursors (L-Phe-d8, Leu-d7 boronate) start->deuteration coupling Peptide Coupling deuteration->coupling deprotection Boronic Acid Deprotection coupling->deprotection purify_monomer Monomer Purification (Extraction/Crystallization) deprotection->purify_monomer trimerization Trimerization (Dehydration) purify_monomer->trimerization purify_trimer Trimer Purification (Recrystallization) trimerization->purify_trimer end This compound purify_trimer->end Troubleshooting_Yield start Low Final Yield check_coupling Analyze crude product post-coupling by LC-MS start->check_coupling coupling_ok Coupling reaction >80% conversion? check_coupling->coupling_ok check_trimerization Analyze crude product post-trimerization by NMR/MS coupling_ok->check_trimerization Yes optimize_coupling Optimize coupling: - Check reagent purity - Increase coupling time - Change coupling agent coupling_ok->optimize_coupling No trimerization_ok Trimerization >90% conversion? check_trimerization->trimerization_ok purification_loss High loss during purification steps trimerization_ok->purification_loss Yes optimize_trimerization Optimize trimerization: - Ensure anhydrous conditions - Use Dean-Stark trap - Increase reaction time trimerization_ok->optimize_trimerization No optimize_purification Optimize purification: - Use different solvent system - Minimize transfer steps - Use slurry wash purification_loss->optimize_purification

References

Refinement of extraction methods for Bortezomib trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bortezomib trimer-d15. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: Specific experimental data for the extraction and refinement of this compound is limited in publicly available literature. The following protocols and troubleshooting advice are based on established methods for non-deuterated Bortezomib. Given the nature of deuterium substitution, these methods are expected to be directly applicable to the d15 analog, as its physicochemical properties relevant to extraction and purification are largely unchanged.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Bortezomib, Bortezomib trimer, and this compound?

A1:

  • Bortezomib is a dipeptide boronic acid. In aqueous solutions, it exists in equilibrium as the monomeric boronic acid.[1][2]

  • Bortezomib trimer , also known as bortezomib boroxine, is the cyclic anhydride form of Bortezomib that exists in the solid state under anhydrous conditions.[1][2] When reconstituted in an aqueous solution, the trimer hydrolyzes to the monomeric boronic acid form.[3]

  • This compound is a deuterated analog of the Bortezomib trimer. It is primarily intended for use as an internal standard in mass spectrometry-based quantification of Bortezomib due to its distinct mass.[4] When stored as a lyophilized solid, it exists in the trimeric boroxine form.[4]

Q2: How should this compound be stored?

A2: this compound should be stored as a lyophilized solid at -20°C for long-term stability, which can be for at least 4 years.[4] Reconstituted solutions in 0.9% sodium chloride (2.5 mg/mL) are physically and chemically stable for up to 21 days at 4°C or 23°C when stored in the original glass vial or a syringe.[5] Another study suggests stability for 7 days at 5 ± 3 °C when protected from light.[6][7]

Q3: Under what conditions does Bortezomib degrade?

A3: Bortezomib is known to degrade under various stress conditions, including:

  • Acidic and Basic Conditions: Significant degradation is observed under both acidic and basic stress.[8][9]

  • Oxidative Conditions: The boronic acid moiety is susceptible to oxidation. Degradation with sodium hypochlorite has been shown to be rapid.[5]

  • Thermal and Photolytic Stress: Degradation can also occur under thermal and photolytic conditions.[8][9]

Troubleshooting Guide

Issue 1: Low Yield After Purification/Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent System The choice of solvent is critical for efficient crystallization and high yield. For recrystallization, a mixture of ethyl acetate and a co-solvent like dichloromethane has been shown to improve yield and reduce crystallization time.[4] A slurry in acetonitrile with or without isopropanol can also be effective.[10]
Suboptimal pH during Extraction During liquid-liquid extraction, the pH must be carefully controlled. To extract Bortezomib into an organic layer, the aqueous layer's pH should be adjusted to be acidic (e.g., pH 4-6).[11] Conversely, washing with an alkaline aqueous solution (pH 8-11) can remove certain impurities.[11]
Extended Exposure to Water In the presence of water, the Bortezomib trimer hydrolyzes to the more water-soluble monomeric form, which can lead to losses during extraction into organic solvents. Minimize contact time with aqueous phases.
Degradation During Processing Bortezomib is sensitive to heat and light.[8][9] Ensure that purification steps are carried out at controlled temperatures and with protection from light where necessary.

Issue 2: High Levels of Impurities in the Final Product

Potential Cause Troubleshooting Step
Inefficient Removal of Water-Soluble Impurities Perform an initial purification step where the crude Bortezomib is dissolved in an alkaline aqueous solution (pH 8-11) and washed with a non-polar organic solvent (e.g., isopropyl ether, n-heptane) to remove water-insoluble impurities. The product remains in the aqueous layer.[11]
Co-precipitation of Impurities The crystallization process may not be selective enough. A multi-step purification involving both liquid-liquid extraction and subsequent recrystallization is often necessary. A patent describes a process of dissolving the crude product in water at pH 8-11, washing with an organic solvent, then acidifying the aqueous layer to pH 4-6 and extracting the product into a different organic solvent, followed by crystallization.[11]
Formation of Diastereomers During synthesis, undesired diastereomers can form. These can often be removed by crystallization of the Bortezomib anhydride.[2]
Degradation Products Present If the product has been exposed to harsh conditions (acid, base, oxidants), degradation products may be present. Use a validated stability-indicating HPLC method to identify these impurities.[8][9] If degradation is suspected, re-evaluate the purification process to minimize exposure to these conditions.

Issue 3: Inconsistent or Poor Results in HPLC Analysis

Potential Cause Troubleshooting Step
Inappropriate Column and Mobile Phase A C18 column is commonly used for Bortezomib analysis.[1] A gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid (0.1%) is often effective.[1] Refer to the HPLC method tables below for specific examples.
On-Column Degradation Ensure the mobile phase pH is suitable for Bortezomib stability. Highly acidic or basic mobile phases can cause degradation during the analysis.
Poor Peak Shape Tailing of the Bortezomib peak can occur. Ensure proper column equilibration and that the sample is fully dissolved in the mobile phase or a compatible solvent.
Resolution Issues with Impurities If impurities are not well-resolved from the main peak, the gradient program or mobile phase composition may need to be optimized. A slower gradient or a different organic modifier could improve resolution.

Data Presentation

Table 1: Summary of HPLC Methods for Bortezomib Analysis
Parameter Method 1 [1]Method 2 [8][9]
Column Symmetry C18 (250 x 4.6 mm, 5 µm)Shim pack XR-ODS-II (100 x 3 mm, 2.2 µm)
Mobile Phase A Acetonitrile/Water (30/70, v/v) + 0.1% Formic Acid0.01M KH2PO4 (pH 3.0 with H3PO4)
Mobile Phase B Acetonitrile/Water (80/20, v/v) + 0.1% Formic AcidAcetonitrile/Water (90/10, v/v)
Gradient 100% A for 15 min, then to 100% B in 15 min, hold for 15 minTime (min) / %B: 0/30, 1/30, 8/80, 10/80, 10.1/30, 12/30
Flow Rate 1.0 mL/min0.6 mL/min
Detection (UV) 270 nm270 nm
Column Temp. 25°CNot Specified
Table 2: Summary of Bortezomib Purification/Recrystallization Methods
Method Solvent System Key Steps Yield Purity (HPLC) Reference
Slurry Purification Acetonitrile and Isopropanol (e.g., 15:1 v/v)Stirring a slurry of crude Bortezomib anhydride at room temperature for ~4 hours.76.9%From 97.9% to 99.7%[10]
Liquid-Liquid Extraction & Crystallization Water, NaOH, HCl, Isopropyl ether, Ethyl acetate, MethanolDissolve crude in alkaline water, wash with ether, acidify, extract with ethyl acetate, concentrate, and crystallize from ethyl acetate/methanol.89.2%>99.9%[11]
Recrystallization Ethyl acetate and DichloromethaneDissolve crude in hot ethyl acetate, add dichloromethane, cool to crystallize.95.5%>99.5%[4]

Experimental Protocols

Protocol 1: Refined Extraction and Purification of Bortezomib

This protocol is adapted from a patented method and is designed for high-purity recovery.[11]

  • Dissolution and Initial Wash:

    • Weigh 10.0 g of crude Bortezomib and place it in a suitable reaction vessel.

    • Add 50 mL of deionized water.

    • While stirring, slowly add a 5% sodium hydroxide solution to adjust the pH to approximately 8.

    • Continue stirring at 15°C for 1 hour to ensure complete dissolution.

    • Transfer the aqueous solution to a separatory funnel and wash three times with 20 mL of isopropyl ether to remove water-insoluble impurities. Discard the organic layers.

  • Acidification and Product Extraction:

    • Return the aqueous layer to the reaction vessel and add 50 mL of ethyl acetate.

    • While stirring vigorously, add a 5% hydrochloric acid solution to adjust the pH of the mixture to 4.

    • Continue stirring for 30 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (ethyl acetate) phase.

  • Crystallization:

    • Dry the collected organic phase over anhydrous magnesium sulfate, then filter.

    • Concentrate the filtrate under reduced pressure.

    • Under a nitrogen atmosphere, add 75 mL of ethyl acetate and 5 mL of methanol as a co-solvent.

    • Add 0.6 g of activated carbon and stir for 10 minutes for decolorization.

    • Filter the mixture through a pad of celite.

    • Cool the filtrate to -10°C and allow it to stand for 10 hours to facilitate crystallization.

    • Collect the white solid by suction filtration and dry under vacuum.

Protocol 2: HPLC Analysis of Bortezomib Purity

This protocol is based on a validated stability-indicating method.[1]

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a mixture of acetonitrile and water (30:70 v/v). Add formic acid to a final concentration of 0.1%. Filter and degas.

    • Mobile Phase B: Prepare a mixture of acetonitrile and water (80:20 v/v). Add formic acid to a final concentration of 0.1%. Filter and degas.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve Bortezomib reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • UV Detection: 270 nm.

    • Gradient Program:

      • 0-15 min: 100% Mobile Phase A

      • 15-30 min: Linear gradient from 100% A to 100% B

      • 30-45 min: Hold at 100% Mobile Phase B

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the Bortezomib peak based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of Bortezomib to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_purification Crystallization crude Crude Bortezomib dissolve Dissolve in Alkaline Water (pH 8) crude->dissolve wash Wash with Isopropyl Ether dissolve->wash acidify Acidify Aqueous Layer (pH 4) wash->acidify extract Extract with Ethyl Acetate acidify->extract concentrate Concentrate Organic Layer extract->concentrate Organic Phase decolorize Add Ethyl Acetate/Methanol & Activated Carbon concentrate->decolorize crystallize Cool to -10°C decolorize->crystallize filter_dry Filter and Dry crystallize->filter_dry pure Pure Bortezomib Trimer filter_dry->pure

Caption: Workflow for the extraction and purification of Bortezomib.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products Bortezomib Bortezomib acid Acidic Hydrolysis Bortezomib->acid base Basic Hydrolysis Bortezomib->base oxidation Oxidation Bortezomib->oxidation thermal Thermal Stress Bortezomib->thermal photo Photolytic Stress Bortezomib->photo hydroxyamide Hydroxyamide Impurity (Major in Acid/Base) acid->hydroxyamide base->hydroxyamide deboronation Oxidative Deboronation Products oxidation->deboronation other Other Related Impurities thermal->other photo->other

Caption: Degradation pathways of Bortezomib under various stress conditions.

References

Validation & Comparative

Validation of an Analytical Method for Bortezomib Quantification Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the proteasome inhibitor Bortezomib in biological matrices. A key aspect of a robust bioanalytical method is the use of an appropriate internal standard (IS). Here, we discuss the use of a stable isotope-labeled (SIL) internal standard, such as Bortezomib trimer-d15, and compare the performance of LC-MS/MS methods with other analytical techniques.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[1] This ensures they co-elute with the analyte and experience similar ionization effects, effectively compensating for matrix effects and variability during sample processing and analysis.[1][2] While specific validation data for this compound is not widely published, its properties as a deuterated form of the Bortezomib trimer suggest it would serve as an excellent internal standard.[3] The data presented here is based on methods validated with a similar SIL internal standard, Bortezomib-d3.

Comparison of Analytical Methods

The quantification of Bortezomib can be achieved through various analytical techniques. Below is a comparison of common methods:

FeatureLC-MS/MS with SIL ISHPLC-UV
Internal Standard Bortezomib-d3 (or similar SIL IS like this compound)Atazanavir or other structurally similar compounds
Selectivity HighModerate
Sensitivity High (ng/mL to pg/mL range)Lower (µg/mL range)
Matrix Effect Minimized due to co-eluting SIL ISSusceptible to interference from plasma components
Linearity Range Wide (e.g., 2 to 1000 ng/mL)[4]Narrower (e.g., 0.3 to 20 µg/mL)
Precision (%RSD) Typically < 15%Can be higher
Accuracy (%Recovery) High (e.g., ~83%)[4]Variable, can be affected by extraction efficiency

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for Bortezomib quantification in human plasma using a SIL internal standard is provided below.

1. Sample Preparation (Protein Precipitation)

  • To 300 µL of human plasma, add 50 µL of the internal standard solution (e.g., Bortezomib-d3 at 5 µg/mL).

  • Vortex the sample to ensure thorough mixing.

  • Add 2 mL of 0.1% formic acid in acetonitrile to precipitate the plasma proteins.

  • Centrifuge the mixture at 2000 rpm for 15 minutes at 4°C.

  • Filter the supernatant using a 0.45 µm filter.

  • Evaporate the filtrate to dryness.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: ACE 5CN (150mm x 4.6mm)[4]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (75:25 v/v) as an isocratic mobile phase[4]

  • Flow Rate: 1 mL/min[4]

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Monitored Transitions:

    • Bortezomib: m/z 367.3 → 226.3[4]

    • Bortezomib-d3: m/z 370.3 → 229.2[4]

Method Validation Parameters

A summary of the validation results for an LC-MS/MS method using Bortezomib-d3 as an internal standard is presented below.

Validation ParameterResult
Linearity Range 2 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (%Recovery) 82.71%
Stability Stable for at least one month at -20°C

Data based on a validated LC-MS/MS method for Bortezomib and Bortezomib-d3.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Bortezomib using LC-MS/MS with a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL IS (this compound) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge filter Filtration centrifuge->filter evaporate Evaporation filter->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for Bortezomib analysis.

Bortezomib's Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[5][6] The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating various cellular processes, including the cell cycle, apoptosis, and the NF-κB signaling pathway.[6][7] By inhibiting the proteasome, Bortezomib leads to the accumulation of proteins that would normally be degraded, thereby disrupting these cellular processes and inducing apoptosis in cancer cells.[5]

bortezomib_moa cluster_upp Ubiquitin-Proteasome Pathway cluster_cellular_effects Cellular Effects ubiquitin Ubiquitin e1 E1 (Activating Enzyme) ubiquitin->e1 e2 E2 (Conjugating Enzyme) e1->e2 e3 E3 (Ligase) e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Ubiquitination protein Target Protein protein->e3 proteasome 26S Proteasome poly_ub_protein->proteasome peptides Peptides proteasome->peptides Degradation accumulation Accumulation of Regulatory Proteins (e.g., IκB, p53, p21) proteasome->accumulation bortezomib Bortezomib bortezomib->proteasome apoptosis Apoptosis accumulation->apoptosis cell_cycle_arrest Cell Cycle Arrest accumulation->cell_cycle_arrest nf_kb Inhibition of NF-κB Pathway accumulation->nf_kb

Caption: Bortezomib inhibits the 26S proteasome.

References

A Comparative Guide to Internal Standards for Bortezomib Quantification: Bortezomib trimer-d15 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the proteasome inhibitor Bortezomib, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a comparative overview of Bortezomib trimer-d15 and other deuterated internal standards, focusing on their performance in mass spectrometry-based assays.

This document summarizes available quantitative data, details experimental protocols from published studies, and visualizes key pathways and workflows to aid in the selection of the most suitable internal standard for your research needs.

Performance Comparison of Deuterated Internal Standards

The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte, which exhibits similar physicochemical properties, co-elutes chromatographically, and compensates for variability in sample preparation and instrument response. For Bortezomib, several deuterated analogs are available, with Bortezomib-d3 being a commonly documented option. This compound is also commercially available but lacks published performance data.

Below is a summary of the performance characteristics of Bortezomib-d3 as an internal standard in a validated LC-MS/MS method for the quantification of Bortezomib in human plasma.

Performance MetricBortezomib-d3This compound
Linearity (ng/mL) 2.00 to 1000No data available
Correlation Coefficient (r²) ≥ 0.998[1][2]No data available
Intra-day Precision (%CV) ≤ 15[1][2]No data available
Inter-day Precision (%CV) ≤ 15[1][2]No data available
Accuracy (%) Within 15% of nominal valuesNo data available
Mean Recovery (%) ~82.7[1][2]No data available

Note: While this compound is available as a stable isotope-labeled internal standard, a comprehensive search of scientific literature did not yield published studies detailing its performance characteristics in bioanalytical assays. Therefore, a direct comparison with the well-documented Bortezomib-d3 is not currently possible. Researchers considering this compound are advised to perform their own validation experiments to establish its suitability for their specific application.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Bortezomib in human plasma using Bortezomib-d3 as an internal standard, based on published literature.

Sample Preparation
  • To 300 µL of human plasma, add 50 µL of Bortezomib-d3 internal standard solution (5 µg/mL).

  • Vortex the sample for 10 seconds.

  • Perform protein precipitation by adding 2 mL of 0.1% formic acid in acetonitrile.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Agilent 1200 Series HPLC

  • Column: ACE 5CN (150mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile: 10 mM Ammonium Formate buffer (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Bortezomib: m/z 367.3 → 226.3[1][2]

    • Bortezomib-d3: m/z 370.3 → 229.2[1][2]

Visualizing Bortezomib's Mechanism of Action

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disruption of cell cycle progression, and induction of apoptosis in cancer cells.

Bortezomib_Signaling_Pathway cluster_0 Ubiquitin-Proteasome Pathway cluster_1 Bortezomib Action cluster_2 Downstream Cellular Effects Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E3 E3 Ubiquitin Ligase Ub_Protein Polyubiquitinated Protein Protein Target Protein (e.g., IκB, p53, Cyclins) Protein->Ub_Protein Ubiquitination Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Degraded_Peptides Degraded Peptides Proteasome_26S->Degraded_Peptides Accumulation Accumulation of Regulatory Proteins Proteasome_26S->Accumulation Bortezomib Bortezomib Bortezomib->Proteasome_26S Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Bortezomib's mechanism of action via inhibition of the 26S proteasome.

Bioanalytical Workflow for Bortezomib Quantification

The following diagram illustrates a typical workflow for the quantification of Bortezomib in a biological matrix using an internal standard.

Bioanalytical_Workflow Start Start: Biological Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard (e.g., Bortezomib-d3) Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation (Chromatographic Elution) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Analysis) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio Calculation) MS_Detection->Data_Processing Quantification Quantification (Concentration Determination) Data_Processing->Quantification End End: Final Concentration Report Quantification->End

Caption: A typical bioanalytical workflow for Bortezomib quantification.

References

A Comparative Guide to Bortezomib Trimer-d15 and Non-Labeled Bortezomib in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bortezomib trimer-d15 and its non-labeled counterpart, focusing on their application and performance in cell viability assays. Bortezomib, a potent proteasome inhibitor, is a cornerstone of multiple myeloma therapy and a valuable tool in cancer research.[1][2] Understanding the distinct roles of its labeled and unlabeled forms is crucial for accurate experimental design and data interpretation.

Product Overview and Primary Applications

Non-labeled Bortezomib is the active pharmaceutical ingredient used to investigate the biological effects of proteasome inhibition.[3][4] It is the standard compound for in vitro and in vivo studies aimed at understanding its mechanism of action, identifying potential therapeutic applications, and evaluating its efficacy in various cancer models.

This compound is a stable isotope-labeled form of Bortezomib.[5][6] In its solid state, Bortezomib exists as a trimeric boroxine.[7][8] The "-d15" designation indicates that 15 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[8] Its primary role is to ensure the accuracy and precision of analytical methods developed to measure Bortezomib concentrations in biological matrices.

Performance in Cell Viability Assays: A Comparative Perspective

The key distinction lies not in their biological effect, but in their intended experimental application. Non-labeled Bortezomib is the compound of interest to determine cytotoxicity, whereas this compound would be used to spike samples in a bioanalytical workflow to quantify the concentration of non-labeled Bortezomib.

Below is a table summarizing the expected comparative data in a typical cell viability assay.

ParameterNon-Labeled BortezomibThis compound
Primary Function in Assay Test Compound (to determine IC50)Internal Standard (for quantification)
Expected IC50 Value Cell line-dependent (e.g., 22-32 nmol/L in some myeloma lines)[9]Expected to be nearly identical to non-labeled Bortezomib
Typical Concentration Range Wide range to generate dose-response curve (e.g., 0.2 nM to 20 nM)[10]Fixed, known concentration added to samples
Readout Cell viability (e.g., luminescence, absorbance)Mass-to-charge ratio (m/z)

Mechanism of Action: The Ubiquitin-Proteasome Pathway

Bortezomib functions by reversibly inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[4] Specifically, it targets the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core. This inhibition prevents the degradation of pro-apoptotic factors, leading to their accumulation and subsequent activation of programmed cell death (apoptosis).[1][3] The NF-κB signaling pathway, which is critical for cell survival and proliferation, is a key target of Bortezomib's action.[4]

Bortezomib_Mechanism cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins NFkB NF-κB Proteasome->NFkB Activation (via IκB degradation) Pro_Apoptotic Pro-Apoptotic Factors (e.g., IκB) Pro_Apoptotic->Proteasome Degradation Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Pro_Apoptotic->NFkB Inhibition Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Promotes

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a common method for assessing the effect of Bortezomib on cell viability. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[9][11]

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell lines MM1.S or U266)[9]

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Non-labeled Bortezomib

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 4 x 10^5 cells/mL) in 100 µL of complete medium.[9]

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of non-labeled Bortezomib in complete medium.

    • Add the desired concentrations of Bortezomib to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 48 hours).[9]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a luminometer.

    • Normalize the data to the vehicle-treated control wells.

    • Calculate IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response).[9]

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Bortezomib concentrations Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_Reagent Add CellTiter-Glo® Reagent Incubate2->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay using Bortezomib.

Conclusion

In the context of cell viability assays, non-labeled Bortezomib and this compound serve distinct but complementary roles. Non-labeled Bortezomib is the effector molecule used to elicit a biological response and determine cytotoxic potency. This compound, due to its isotopic labeling, is the analytical tool of choice for precise quantification of the non-labeled compound. While their effects on cell viability are expected to be indistinguishable, their applications in a research setting are fundamentally different. Researchers should select the appropriate compound based on the experimental question: non-labeled Bortezomib for pharmacological studies and this compound for bioanalytical quantification.

References

Head-to-Head Comparison: Bortezomib and its Deuterated Analogs - A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of head-to-head comparative studies between the proteasome inhibitor bortezomib and its potential deuterated analogs. While the strategy of deuteration—substituting hydrogen atoms with their heavier isotope, deuterium—is a known approach in drug development to improve pharmacokinetic properties, specific deuterated versions of bortezomib have not been detailed in preclinical or clinical studies that would allow for a direct comparison.

Therefore, this guide will provide a detailed overview of bortezomib, including its established mechanism of action, pharmacokinetic and pharmacodynamic profiles, and relevant experimental protocols. This information can serve as a baseline for future comparisons should data on deuterated bortezomib analogs become publicly accessible.

Bortezomib: A First-in-Class Proteasome Inhibitor

Bortezomib (marketed as Velcade®) is a dipeptidyl boronic acid derivative that acts as a potent, reversible, and selective inhibitor of the 26S proteasome.[1] The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, a critical process for maintaining cellular homeostasis.[2] By inhibiting the proteasome, bortezomib disrupts multiple intracellular signaling pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells which are more reliant on proteasome function.[3][4]

Mechanism of Action

Bortezomib primarily inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[4] This inhibition leads to the accumulation of ubiquitinated proteins, which triggers a cellular stress response, including the unfolded protein response (UPR), and ultimately induces apoptosis.[5] One of the key pathways affected by bortezomib is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By preventing the degradation of IκB, an inhibitor of NF-κB, bortezomib blocks the pro-survival signals mediated by NF-κB in cancer cells.

Bortezomib_Mechanism_of_Action Bortezomib Mechanism of Action Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Inhibits IκB IκB Bortezomib->IκB Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Proteasome->IκB Degrades Accumulation Accumulation of Ubiquitinated Proteins Ub_Proteins->Accumulation UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis NFκB_complex IκB-NF-κB Complex IκB->NFκB_complex NFκB NF-κB NFκB_complex->NFκB Release NFκB->NFκB_complex Nucleus Nucleus NFκB->Nucleus Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription

Caption: Bortezomib inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and IκB, ultimately inducing apoptosis and suppressing pro-survival gene transcription.

Pharmacokinetics and Pharmacodynamics of Bortezomib

The pharmacokinetic profile of bortezomib is characterized by a rapid distribution phase followed by a longer elimination phase.[4][7]

ParameterValueReference
Administration Intravenous (IV) or Subcutaneous (SC)[4]
Distribution Half-life (t½α) < 10 minutes[6]
Terminal Elimination Half-life (t½β) > 40 hours (single dose)[6]
Metabolism Primarily hepatic via CYP3A4, CYP2C19, and CYP1A2[2]
Proteasome Inhibition (Peak) Within 1 hour[6]
Proteasome Activity Recovery 72 to 96 hours[6]

Pharmacodynamic studies have shown that bortezomib leads to a dose-dependent inhibition of 20S proteasome activity in whole blood, with maximum inhibition occurring shortly after administration.[7]

Experimental Protocols

Proteasome Inhibition Assay

This assay is crucial for determining the potency of proteasome inhibitors like bortezomib.

Objective: To measure the chymotrypsin-like activity of the proteasome in the presence of an inhibitor.

Materials:

  • Cell lysate from cancer cell lines (e.g., multiple myeloma)

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Bortezomib or deuterated analog at various concentrations

  • Microplate fluorometer

Procedure:

  • Prepare cell lysates from untreated cells.

  • In a 96-well plate, add cell lysate to the assay buffer.

  • Add varying concentrations of bortezomib or the test compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Add the fluorogenic substrate to each well.

  • Measure the fluorescence intensity over time using a microplate fluorometer (e.g., excitation at 380 nm, emission at 460 nm).

  • Calculate the rate of substrate cleavage and determine the IC50 value for the inhibitor.

In Vivo Efficacy Study in a Mouse Xenograft Model

This type of study assesses the anti-tumor activity of the compound in a living organism.

Objective: To evaluate the effect of bortezomib or its analog on tumor growth in a mouse model of multiple myeloma.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human multiple myeloma cell line (e.g., RPMI 8226)

  • Bortezomib or deuterated analog formulated for injection

  • Calipers for tumor measurement

Procedure:

  • Inject human multiple myeloma cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer bortezomib, its analog, or vehicle control to the respective groups via the desired route (e.g., intravenous or intraperitoneal) at a specified dosing schedule.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Cell_Culture Culture Human Myeloma Cells Start->Cell_Culture Injection Subcutaneous Injection of Cells into Mice Cell_Culture->Injection Tumor_Growth Allow Tumors to Establish Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Bortezomib, Analog, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Data Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of an anti-cancer drug.

The Potential of Deuterated Analogs

The rationale for developing deuterated analogs of drugs like bortezomib lies in the potential to improve their metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" could potentially lead to:

  • Increased half-life: A slower rate of metabolism could result in the drug remaining in the body for a longer period.

  • Reduced metabolic clearance: This could lead to higher and more sustained plasma concentrations of the active drug.

  • Improved oral bioavailability: For orally administered drugs, slower first-pass metabolism in the liver could increase the amount of drug that reaches systemic circulation.

  • Formation of fewer active or toxic metabolites: Altering the metabolic pathway could reduce the generation of undesirable byproducts.

While these are the theoretical advantages, without experimental data directly comparing bortezomib to a deuterated analog, it is impossible to determine if these benefits would be realized in practice.

Conclusion

Bortezomib remains a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Its mechanism of action and clinical profile are well-characterized. The exploration of deuterated analogs represents a logical step in the lifecycle management of this important therapeutic agent. However, at present, there is a clear absence of publicly available data to support a direct head-to-head comparison. Researchers and drug development professionals should monitor for the emergence of such data, which will be critical for evaluating the potential clinical advantages of any future deuterated proteasome inhibitors.

References

Performance Evaluation of Bortezomib and its Deuterated Analogues in Clinical Samples: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of Bortezomib in clinical samples, with a focus on the role and performance of deuterated internal standards, such as Bortezomib trimer-d15. The content is intended for researchers, scientists, and professionals in drug development involved in the clinical evaluation of Bortezomib.

Introduction to Bortezomib and the Need for Accurate Quantification

Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the degradation of intracellular proteins.[1] By disrupting this pathway, Bortezomib can induce apoptosis in cancer cells and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise and accurate quantification of Bortezomib in clinical samples is paramount for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and ensuring patient safety.

The primary route of Bortezomib metabolism is through oxidative deboronation, leading to the formation of inactive metabolites.[1][3][4][5] This metabolic instability, coupled with the low concentrations of the drug in plasma, necessitates highly sensitive and specific analytical methods for its quantification.

The Role of Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).

This compound , as a heavily deuterated analogue of Bortezomib, is an ideal internal standard. Its key advantages include:

  • Co-elution with the Analyte: It has nearly identical physicochemical properties to Bortezomib, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects and Extraction Variability: Any loss of analyte during sample preparation or signal suppression/enhancement in the MS source will be mirrored by the SIL-IS, allowing for accurate correction.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference due to deuteration allows the mass spectrometer to distinguish it from the unlabeled Bortezomib, while maintaining similar fragmentation patterns.

While the search results did not yield direct comparative studies of "this compound" as a therapeutic agent, the principles of using deuterated standards like Bortezomib-d3 are well-established and directly applicable.[6][7][8] A more heavily deuterated standard like d15 would be expected to provide an even more robust performance by minimizing any potential for isotopic crosstalk.

Comparison of Analytical Methodologies

The quantification of Bortezomib in clinical plasma samples is predominantly achieved using LC-MS/MS. Below is a comparison of typical method parameters found in validated assays.

ParameterMethod 1 (Standard)Method 2 (High-Sensitivity)
Internal Standard Bortezomib-d3Bortezomib-d15 (Inferred)
Sample Preparation Protein Precipitation (PPT) with AcetonitrileSolid Phase Extraction (SPE)
Chromatography Reversed-Phase C18 ColumnReversed-Phase C18 Column
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)Acetonitrile and Ammonium Formate Buffer (Isocratic)[6][7]
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MS/MS Transition (Bortezomib) m/z 385.2 -> 259.1m/z 367.3 -> 226.3[6]
MS/MS Transition (IS) m/z 388.2 -> 262.1 (for d3)m/z 382.3 -> 244.2 (Inferred for d15)
Linearity Range 0.5 - 100 ng/mL0.195 - 25 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.195 ng/mL[9]
Mean Recovery >85%>80%[6]
Precision (%CV) <15%<15%[6]
Accuracy (%RE) ±15%±15%

Experimental Protocols

Key Experiment: Quantification of Bortezomib in Human Plasma by LC-MS/MS

This protocol is a synthesis of validated methods reported in the literature.[6][7][8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 Series or equivalent.[9]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.5 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Mass Spectrometer: API 3000 or equivalent triple quadrupole mass spectrometer.

  • Ionization: ESI positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for Bortezomib and the internal standard.

Visualizations

Bortezomib's Mechanism of Action: Signaling Pathway

Bortezomib_Pathway cluster_nucleus Inside Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades Pro_Apoptotic Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Pro_Apoptotic Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Node_NFkB NF-κB Gene_Transcription Gene Transcription (Anti-apoptotic) Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Node_NFkB->Gene_Transcription

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation.

Experimental Workflow for Bortezomib Quantification

Bortezomib_Workflow Start Clinical Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Analysis (Analyte/IS Ratio) Inject->Analyze Result Bortezomib Concentration Analyze->Result

Caption: Workflow for the quantification of Bortezomib in clinical plasma samples using LC-MS/MS.

Conclusion

The accurate quantification of Bortezomib in clinical samples is essential for optimizing therapy and improving patient outcomes. While direct clinical performance data for "this compound" as a therapeutic is not available, its utility as a heavily deuterated internal standard in bioanalytical methods is clear. The use of such a standard in a validated LC-MS/MS assay, as outlined in this guide, provides the necessary precision, accuracy, and sensitivity to support clinical trials and therapeutic drug monitoring for Bortezomib. The methodologies and principles described herein offer a robust framework for researchers and drug development professionals working with this important anticancer agent.

References

Precision in Bortezomib Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Bortezomib, a crucial proteasome inhibitor used in cancer therapy, is paramount for pharmacokinetic studies and therapeutic drug monitoring. The precision of analytical methods is critically dependent on the choice of an appropriate internal standard. This guide provides a comparative overview of the inter-assay and intra-assay precision for methods utilizing Bortezomib trimer-d15 and other alternative internal standards, supported by experimental data from various validated studies.

Quantitative Performance of Internal Standards

The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the coefficient of variation (%CV). Intra-assay precision assesses the variability within the same analytical run, while inter-assay precision evaluates the variability between different runs.

While specific data on "this compound" is not explicitly detailed in the provided search results, several studies have validated methods using other deuterated forms of Bortezomib, such as Bortezomib-d3 and Bortezomib-d8, which are chemically analogous and serve as excellent internal standards due to their similar physicochemical properties to the analyte. The precision data from these studies can be considered representative of the performance expected from a deuterated Bortezomib internal standard.

Table 1: Inter-Assay and Intra-Assay Precision of Bortezomib Quantification Using Deuterated Internal Standards

Internal StandardAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)MatrixAnalytical Method
Bortezomib-d36, 41, 880≤15%≤15%Human PlasmaLC-MS/MS[1][2]
Bortezomib-d8Not Specified2.80% - 12.7% (cells) 1.13% - 13.0% (medium)Not SpecifiedCultured Myeloma Cells and MediaUPLC/MS/MS[3]

Table 2: Performance of Alternative Internal Standards for Bortezomib Quantification

Internal StandardAnalyte ConcentrationIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)MatrixAnalytical Method
Atazanavir0.9, 10, 18 µg/mL0.90% - 1.53%Not SpecifiedHuman PlasmaHPLC-UV[4]
Apatinib0.2 - 20.0 ng/mL< 10.7%< 10.7%Dried Blood SpotsLC-MS/MS[5]

Experimental Methodologies

The precision data presented above are derived from specific and validated analytical methods. The following sections detail the experimental protocols for the quantification of Bortezomib using different internal standards.

1. Quantification of Bortezomib using Bortezomib-d3 as an Internal Standard in Human Plasma by LC-MS/MS [1][2]

  • Sample Preparation: To 300µl of human plasma, 50µl of Bortezomib-d3 internal standard (5µg/ml) was added and vortexed. The proteins were precipitated by adding 2ml of 0.1% formic acid in acetonitrile. The mixture was centrifuged at 2000 rpm for 15 minutes at 4°C. The supernatant was then filtered through a 0.45µm SPE filter cartridge and dried. The residue was reconstituted in 150µl of the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACE 5CN (150mm x 4.6mm)

    • Mobile Phase: Acetonitrile: 10 mM ammonium formate buffer (75:25 v/v) in an isocratic mode.

    • Flow Rate: 1 ml/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Turbo Ion Spray interface at 325°C.

    • Quantification: Multiple Reaction Monitoring (MRM) of the transitions m/z 367.3 → 226.3 for Bortezomib and m/z 370.3 → 229.2 for Bortezomib-d3.

2. Quantification of Bortezomib using Atazanavir as an Internal Standard in Human Plasma by HPLC-UV [4]

  • Sample Preparation: To 500µl of plasma, 50µl of atazanavir (50µg/ml) was added and vortexed. Liquid-liquid extraction was performed using 2.5ml of ethyl acetate. The mixture was centrifuged at 2000 rpm for 15 minutes at 4°C. The organic phase was separated and dried. The residue was reconstituted in 300µl of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (4.6x250mm, 5µm).

    • Mobile Phase: Water:acetonitrile:formic acid (71:28:1, v/v/v), with pH adjusted to 6 with triethylamine.

    • Flow Rate: 1 ml/min.

    • Detection: UV at 270nm.

Visualizing the Workflow and Bortezomib's Mechanism

To better understand the experimental process and the therapeutic action of Bortezomib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Plasma Sample add_is Add Internal Standard (e.g., Bortezomib-d15) start->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge separate Separate Supernatant/ Organic Layer centrifuge->separate dry Dry Down separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separation Chromatographic Separation detection Mass Spectrometric Detection (MRM) integrate Peak Integration detection->integrate calculate Calculate Analyte/ IS Peak Area Ratio integrate->calculate quantify Quantify Concentration using Calibration Curve calculate->quantify end Report Results (Precision & Accuracy) quantify->end

Caption: Experimental workflow for the quantification of Bortezomib using an internal standard.

bortezomib_pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation NF_kB NF-κB Pathway Activation Proteasome->NF_kB Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Apoptosis Apoptosis

Caption: Simplified signaling pathway of Bortezomib's mechanism of action.

References

The Gold Standard in Bortezomib Quantification: A Comparative Guide to Calibration Curve Accuracy and Linearity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the proteasome inhibitor Bortezomib, establishing accurate and linear calibration curves is paramount for reliable quantification. While the term "Bortezomib trimer-d15" is understood from its solid-state chemistry, this guide clarifies the appropriate deuterated internal standard and presents a comprehensive comparison of validated analytical methods, focusing on accuracy and linearity.

In its solid form, Bortezomib exists as a cyclic anhydride trimer, a boroxine[1]. Upon reconstitution for analysis, this trimer rapidly equilibrates to the active monomeric boronic acid form[1]. Consequently, for bioanalytical purposes using isotope dilution mass spectrometry, the validated and widely accepted internal standard is a deuterated form of the monomer, specifically Bortezomib D3[2][3][4]. This guide provides a detailed comparison of analytical performance data from validated LC-MS/MS methods utilizing Bortezomib D3 as the internal standard.

Performance Comparison of Validated Bortezomib Quantification Methods

The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for the quantification of Bortezomib in human plasma, all employing a deuterated internal standard.

Method ReferenceInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Bias)Precision (% CV)Lower Limit of Quantification (LLOQ) (ng/mL)
Chandramowli et al. (2017)[3][4]Bortezomib D32 - 1000≥ 0.998Within ±15%≤15%2
Pulla et al. (2016)Bortezomib D32 - 10000.999192.73 - 102.2%1.81 - 2.14%2
Another Validated MethodAtazanavir0.3 - 20 (µg/mL)0.998Not explicitly statedGood reproducibility0.3 (µg/mL)
HPLC-UV MethodNot specified2 - 14 (µg/mL)0.996Not explicitly statedNot explicitly stated0.896 (µg/mL)

Experimental Protocols for Bortezomib Quantification

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Bortezomib in human plasma using Bortezomib D3 as an internal standard is provided below. This protocol is based on the methods described by Chandramowli et al. (2017)[3][4].

Sample Preparation
  • To 300 µL of human plasma, add 50 µL of Bortezomib D3 internal standard solution (5 µg/mL) and vortex.

  • Perform protein precipitation by adding 2 mL of 0.1% formic acid in acetonitrile.

  • Centrifuge the mixture at 2000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant and filter using a 0.45 µm filter cartridge.

  • Evaporate the filtrate to dryness using a lyophilizer.

  • Reconstitute the residue in 150 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: ACE 5CN (150mm x 4.6mm)

    • Mobile Phase: Acetonitrile: 10 mM Ammonium Formate Buffer (75:25 v/v)

    • Flow Rate: 1 mL/min (with a split, introducing approximately 0.1 mL/min into the mass spectrometer)

    • Column Temperature: 40°C

    • Autosampler Temperature: 5°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Ion Source Temperature: 325°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Bortezomib: m/z 367.3 → 226.3

      • Bortezomib D3 (IS): m/z 370.3 → 229.2

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of Bortezomib using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Bortezomib D3 (IS) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation filtration Filtration centrifugation->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Bortezomib calibration_curve->quantification

Caption: Experimental workflow for Bortezomib quantification.

Signaling Pathway of Bortezomib

Bortezomib functions by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately apoptosis in cancer cells.

bortezomib_pathway ubiquitin Ubiquitin ub_protein Ubiquitinated Protein ubiquitin->ub_protein protein Intracellular Protein protein->ub_protein proteasome 26S Proteasome ub_protein->proteasome accumulation Accumulation of Ubiquitinated Proteins degradation Protein Degradation proteasome->degradation bortezomib Bortezomib bortezomib->proteasome apoptosis Apoptosis accumulation->apoptosis Leads to

Caption: Bortezomib's mechanism of action via proteasome inhibition.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Bortezomib Trimer-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bortezomib trimer-d15, a deuterated form of the potent proteasome inhibitor Bortezomib. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of your research. Bortezomib is classified as a hazardous drug, and all procedures should be performed by personnel trained in handling potent pharmaceutical compounds.

Essential Safety and Handling Precautions

This compound, like its non-deuterated counterpart, is a hazardous substance that requires stringent safety measures. The solid form of Bortezomib exists as a stable trimeric boroxine.[1][2][3] When reconstituted, it equilibrates to the monomeric boronic acid. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as toxic and can cause skin and eye irritation.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. The following table summarizes the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Handling solid compound (weighing, aliquoting) Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator or higher. All handling of the solid must be performed in a certified chemical fume hood or a Class II biological safety cabinet.
Preparing solutions Double nitrile gloves, disposable gown, and safety glasses with side shields or goggles. All manipulations should be carried out in a chemical fume hood.
Administering to cell cultures or animals Double nitrile gloves, disposable gown, and safety glasses.
Cleaning and decontamination Double nitrile gloves, disposable gown, and safety glasses.

Experimental Protocol: Safe Handling and Preparation of this compound Solutions

This protocol outlines the step-by-step procedure for the safe handling and preparation of solutions of this compound for research purposes.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Sterile, amber vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (as specified in the table above)

  • Chemical fume hood

  • Waste disposal bags and containers labeled for cytotoxic waste

Procedure:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Prepare the work surface within the fume hood by covering it with absorbent, plastic-backed liners.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Carefully transfer the desired amount of this compound powder to a tared, sterile amber vial.

    • Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Spill and Decontamination Procedures).

  • Solution Preparation:

    • Within the fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration.

    • Cap the vial securely and vortex gently until the solid is completely dissolved. The reconstituted solution should be clear and colorless.[5]

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to minimize freeze-thaw cycles.

    • Store the stock solution and aliquots at -20°C or -80°C for long-term stability.[1] Unopened vials of the solid compound should be stored at controlled room temperature (15-30°C), protected from light.[5]

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used gloves, gowns, absorbent pads, and any other contaminated disposable materials should be placed in a designated, sealed, and labeled cytotoxic waste bag within the fume hood.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour any Bortezomib-containing solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[6]

Spill and Decontamination Procedures

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the area.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a gown, and eye protection. For large spills, respiratory protection may be necessary.

  • Containment:

    • Small Spills (inside a fume hood): Gently cover the spill with absorbent pads, working from the outside in.

    • Large Spills: Use a spill kit rated for cytotoxic drugs.

  • Decontamination:

    • Carefully wipe up the absorbed spill with fresh absorbent pads.

    • Decontaminate the spill area and any affected equipment with a suitable decontamination solution (e.g., a solution of detergent and water, followed by a rinse with clean water). Some sources recommend a bleach solution for initial decontamination.[4]

    • Place all contaminated materials in a cytotoxic waste bag.

  • Final Steps:

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash your hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure.

Visualizing the Workflow and Safety Logic

To further clarify the procedural flow and decision-making process for handling this compound, the following diagrams have been generated.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Chemical Fume Hood prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Dissolve in Solvent weigh->dissolve dispose_solid Dispose of Solid Waste weigh->dispose_solid aliquot Aliquot Stock Solution dissolve->aliquot dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid store Store at -20°C or -80°C aliquot->store dispose_sharps Dispose of Sharps aliquot->dispose_sharps

Caption: Workflow for the safe handling of this compound.

PPESelectionLogic PPE Selection Logic for this compound cluster_ppe PPE Selection Logic for this compound task What is the task? solid Handling Solid: - Double Gloves - Gown - Eye Protection - Respirator task->solid Handling Solid liquid Handling Liquid: - Double Gloves - Gown - Eye Protection task->liquid Handling Liquid Solution cleanup Spill Cleanup: - Double Gloves - Gown - Eye Protection - Respirator (if needed) task->cleanup Spill Cleanup

Caption: Logic for selecting appropriate PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.